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Core Science & Biosynthesis

Foundational

N-Carbobenzyloxy-L-phenylalanine CAS number 1161-13-3

An In-depth Technical Guide to N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH) Executive Summary & Chemical Profile N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH), CAS 1161-13-3 , is a foundational building block in modern pept...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)

Executive Summary & Chemical Profile

N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH), CAS 1161-13-3 , is a foundational building block in modern peptide chemistry and pharmaceutical manufacturing.[1] It represents the L-enantiomer of phenylalanine protected at the


-amino position by a benzyloxycarbonyl (Cbz or Z) group.[1]

This protecting group strategy, pioneered by Bergmann and Zervas, provides a unique orthogonality profile essential for complex peptide synthesis. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Z-group is stable against mild acids (e.g., trifluoroacetic acid) and bases, but is cleanly removed via catalytic hydrogenolysis.[1] This property makes Z-Phe-OH a critical intermediate in the synthesis of HIV protease inhibitors, neurokinin antagonists, and chiral ligands for asymmetric catalysis.[1]

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 1161-13-3
Molecular Formula

Molecular Weight 299.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 85 – 89 °C
Solubility Soluble in DMF, DMSO, Ethyl Acetate, Methanol; Insoluble in water
Purity (HPLC)

98.5%
Optical Rotation

(c=4, AcOH)
Stability Stable under normal conditions; hygroscopic

Synthesis & Manufacturing: The Schotten-Baumann Protocol

The industrial and laboratory-scale synthesis of Z-Phe-OH relies on the Schotten-Baumann reaction .[1] This biphasic acylation protocol ensures the protection of the amine without racemizing the chiral center—a critical requirement for pharmaceutical precursors.

Reaction Mechanism

The reaction involves the nucleophilic attack of the L-phenylalanine amine nitrogen onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1] The base (NaOH) serves two roles:[1]

  • Neutralizes the HCl byproduct to drive the equilibrium forward.

  • Keeps the amino acid in its soluble carboxylate form (

    
    ).
    
Validated Experimental Protocol
  • Reagents: L-Phenylalanine (1.0 eq), Benzyl chloroformate (1.1 eq), 2N NaOH (2.2 eq), 2N HCl (for workup).

  • Solvent System: Water/Dioxane or Water/THF (to solubilize Cbz-Cl).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve L-phenylalanine in 2N NaOH at 0°C. The low temperature prevents hydrolysis of the Cbz-Cl reagent.

  • Acylation: Dropwise add Benzyl chloroformate while simultaneously adding stoichiometric NaOH to maintain pH > 9.

    • Critical Control Point: If pH drops below 8, the amine becomes protonated (

      
      ) and non-nucleophilic, stalling the reaction.
      
  • Acidification: After 2 hours, wash with ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using cold 2N HCl.

  • Crystallization: The product, Z-Phe-OH, precipitates as an oil that solidifies or is extracted into ethyl acetate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane to achieve >99% purity.

Synthesis Pathway Diagram

Synthesis Phe L-Phenylalanine (H2N-CH(Bn)-COOH) Inter Tetrahedral Intermediate Phe->Inter Nucleophilic Attack (pH > 9, 0°C) CbzCl Benzyl Chloroformate (BnO-CO-Cl) CbzCl->Inter Product Z-Phe-OH (BnO-CO-NH-CH(Bn)-COOH) Inter->Product Elimination of Cl- Byprod Byproducts (NaCl, HCl) Inter->Byprod

Figure 1: Schotten-Baumann synthesis pathway for Z-Phe-OH. The reaction requires strict pH control to maintain the nucleophilicity of the amine.

Application in Peptide Synthesis

Z-Phe-OH is a cornerstone of Liquid Phase Peptide Synthesis (LPPS) and specific Solid Phase Peptide Synthesis (SPPS) strategies requiring orthogonal protection.[1]

Orthogonality & Chemo-selectivity

In complex synthesis, chemists must remove protecting groups selectively.

  • Vs. Boc: Boc is removed by TFA.[2] Z-groups are stable to TFA.[1]

  • Vs. Fmoc: Fmoc is removed by Piperidine (base). Z-groups are stable to bases.[1]

  • Removal: Z-groups are removed by Catalytic Hydrogenolysis (

    
    ) or strong acids (HBr/AcOH, HF).[1]
    

This allows Z-Phe-OH to be used at the N-terminus of a peptide chain that contains acid-sensitive side chains (like Boc-Lysine) or base-sensitive linkers.[1]

Deprotection Mechanism (Hydrogenolysis)

The "green" removal of the Z-group is a key advantage in drug manufacturing, avoiding harsh acids.

  • Adsorption: The Z-Phe-peptide adsorbs onto the Palladium surface.[1]

  • Hydrogenation:

    
     cleaves the benzylic C-O bond.
    
  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing

    
     and toluene, leaving the free amine.
    
Peptide Coupling Workflow

PeptideCoupling Start Z-Phe-OH (Protected AA) Activation Activation (EDC/HOBt or HATU) Start->Activation Carboxyl Activation Coupling Coupling with Amino Acid Ester (H2N-AA-OR) Activation->Coupling Amide Bond Formation Dipeptide Protected Dipeptide (Z-Phe-AA-OR) Coupling->Dipeptide Deprotection Deprotection (H2, Pd/C, MeOH) Dipeptide->Deprotection Hydrogenolysis Final Free Dipeptide (H2N-Phe-AA-OR) Deprotection->Final -CO2, -Toluene

Figure 2: Standard workflow for incorporating Z-Phe-OH into a peptide chain. Note the mild deprotection step yielding volatile byproducts.

Pharmaceutical Applications

Z-Phe-OH serves as a chiral scaffold in the development of peptidomimetics—drugs that mimic the structure of peptides but possess better bioavailability.

HIV Protease Inhibitors

HIV protease cleaves peptide bonds at phenylalanine sites. Drugs designed to inhibit this enzyme often use Phenylalanine isosteres. Z-Phe-OH is a starting material for:

  • Core Pharmacophores: Synthesis of hydroxyethylene isosteres found in first-generation protease inhibitors.[1]

  • Stereochemical Control: The pre-defined L-configuration of Z-Phe-OH ensures the correct chirality of the final drug candidate, which is essential for enzyme binding affinity.[1]

Enzyme Substrates

Z-Phe-OH derivatives (e.g., Z-Phe-Arg-AMC) are used as fluorogenic substrates to assay enzyme activity (e.g., Cathepsin B/L).[1] The Z-group mimics the hydrophobic pocket of the enzyme, positioning the scissile bond correctly.

Analytical Characterization

To verify the identity and purity of Z-Phe-OH, the following analytical parameters are standard.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.7 (s, 1H, -COOH)[1]
      
    • 
       7.6 (d, 1H, -NH)[1]
      
    • 
       7.3 (m, 10H, Aromatic protons from Z and Phe)[1]
      
    • 
       5.0 (s, 2H, Benzyl 
      
      
      
      of Z-group)[1]
    • 
       4.2 (m, 1H, 
      
      
      
      -CH)[1]
    • 
       2.9-3.1 (m, 2H, 
      
      
      
      -CH2)[1]
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

    • Detection: UV @ 254 nm (Strong absorption due to two phenyl rings).[1]

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der peptid-synthese.[1][][2] Berichte der deutschen chemischen Gesellschaft.[4]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][][5][6] Chemical Reviews.

  • ChemicalBook. (2024). N-Cbz-L-Phenylalanine Properties and MSDS.

  • PubChem. (2024). Compound Summary: N-Carbobenzyloxy-L-phenylalanine.[1][7][8][5][9][10][11][12] National Library of Medicine.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[13][14] Wiley-Interscience.[1] (Standard text for deprotection mechanisms).

Sources

Exploratory

solubility of Z-Phe-OH in organic solvents vs water

An In-depth Technical Guide to the Solubility of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) for Pharmaceutical and Peptide Synthesis Applications Executive Summary N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) for Pharmaceutical and Peptide Synthesis Applications

Executive Summary

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) is a cornerstone N-protected amino acid derivative indispensable for solution-phase peptide synthesis and as a starting material in the development of complex pharmaceutical intermediates.[1] Despite its widespread use, a comprehensive understanding of its solubility characteristics across a range of solvents is often fragmented. Poor solubility can lead to significant challenges, including incomplete reactions, reduced yields, and complex purification protocols.[2] This technical guide provides a centralized, in-depth analysis of the solubility of Z-Phe-OH in both aqueous and organic media. We synthesize theoretical principles with available experimental data and field-proven methodologies to offer researchers, scientists, and drug development professionals a robust framework for optimizing their experimental designs. This document details the physicochemical drivers of Z-Phe-OH's solubility, presents a comparative data summary, provides a validated protocol for in-house solubility determination, and offers practical troubleshooting advice.

Physicochemical Profile of Z-Phe-OH

To understand the solubility of Z-Phe-OH, one must first appreciate its molecular architecture. The molecule is tripartite, consisting of:

  • The L-phenylalanine core: An amino acid with a hydrophobic benzyl (phenylmethyl) side chain.

  • A Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding and deprotonation to form a carboxylate salt.

  • A Benzyloxycarbonyl (Z or Cbz) Group: A large, predominantly non-polar N-terminal protecting group, crucial for preventing unwanted polymerization during peptide coupling.[1]

This hybrid structure—featuring both polar, ionizable moieties and large hydrophobic domains—is the primary determinant of its solubility behavior.

PropertyValueReference
Synonyms N-Cbz-L-phenylalanine, Z-L-Phenylalanine[3]
CAS Number 1161-13-3
Molecular Formula C₁₇H₁₇NO₄[4]
Molecular Weight 299.32 g/mol [4][5]
Appearance White to off-white crystalline powder[1][5]
Melting Point 85-87 °C[1]
XLogP3 2.1[4]

The Theoretical Framework of Solubility

The dissolution of a solid solute, such as Z-Phe-OH, in a liquid solvent is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A substance dissolves when the energy released from favorable solute-solvent interactions is sufficient to overcome the crystal lattice energy (solute-solute interactions) and the cohesive forces within the solvent (solvent-solvent interactions).

For Z-Phe-OH, this balance is dictated by:

  • Polarity Mismatch: The molecule's large non-polar surface area (from two phenyl rings) favors interactions with non-polar or moderately polar organic solvents.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the urethane linkage provides an additional acceptor site. Solvents capable of hydrogen bonding (like alcohols) or accepting hydrogen bonds (like DMF and DMSO) can engage in favorable interactions.

  • Acid-Base Chemistry: The carboxylic acid group (pKa typically ~3-4) is the most critical factor in aqueous solubility. At neutral pH, the molecule is largely protonated and non-ionic, limiting its water solubility. In basic conditions, it deprotonates to form the highly polar carboxylate anion, which dramatically enhances aqueous solubility.

Caption: Interplay of forces in the dissolution process of Z-Phe-OH.

Comparative Solubility of Z-Phe-OH: A Data-Driven Analysis

Aqueous Solubility

Z-Phe-OH is generally considered to be poorly soluble in neutral water. The combined hydrophobicity of the benzyloxycarbonyl and phenylmethyl groups outweighs the hydrophilic character of the single carboxylic acid moiety. While specific quantitative data for its intrinsic water solubility is not widely published, it is expected to be significantly lower than that of its parent amino acid, L-phenylalanine (approx. 27 g/L at 25°C).[6]

The Critical Role of pH: The most effective strategy for dissolving Z-Phe-OH in an aqueous medium is through pH adjustment. By adding a base (e.g., sodium bicarbonate, sodium hydroxide), the carboxylic acid is deprotonated to form the corresponding carboxylate salt (Z-Phe-O⁻ Na⁺). This ionic species is vastly more polar and readily solvated by water molecules, leading to a dramatic increase in solubility. This principle is fundamental in workup procedures where Z-Phe-OH is often extracted from an organic layer into an aqueous basic solution.[7]

Organic Solvent Solubility

The solubility of Z-Phe-OH in organic solvents is paramount for its application in peptide synthesis. Polar aprotic solvents are particularly effective, as they possess a high dielectric constant to overcome lattice energy and can effectively solvate both the polar and non-polar regions of the molecule.

The following table summarizes available quantitative and qualitative data. It is critical to note that solubility can be affected by temperature, compound purity, and the anhydrousness of the solvent.[2]

SolventTypeReported / Estimated Solubility (mg/mL)Molarity (mM)Remarks & Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic100 334.1Experimental Data .[5] A highly effective solvent due to its strong hydrogen bond accepting capability and high polarity. Ultrasonic assistance is often required to achieve this concentration.[5]
N,N-Dimethylformamide (DMF) Polar Aprotic>100 >334.1Estimated . Based on data for the structurally similar Z-N-Me-Ala-OH.[2] DMF is an excellent solvent for peptide synthesis, effectively solvating the peptide backbone and most protecting groups.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic>100 >334.1Estimated . Similar to DMF, NMP is a powerful solvent often used for poorly soluble protected amino acids and peptides.[2][8]
Dichloromethane (DCM) Halogenated20 - 50 66.8 - 167.0Estimated . Based on data for Z-N-Me-Ala-OH.[2] Its moderate polarity allows it to dissolve Z-Phe-OH, but to a lesser extent than highly polar aprotic solvents. Often used in solvent mixtures.
Methanol (MeOH) Polar ProticSolubleNot specifiedQualitative Data . Methanol's ability to hydrogen bond facilitates the dissolution of the carboxylic acid group.
Ethanol (EtOH) Polar ProticSparingly SolubleNot specifiedInferred . Unprotected L-phenylalanine solubility decreases significantly with the addition of ethanol to water, suggesting ethanol is a poorer solvent than water for the amino acid core.[9] The large organic Z-group may improve this, but it is generally less soluble than in methanol.
Acetone Polar AproticSparingly SolubleNot specifiedInferred . While polar, acetone is a weaker solvent for highly structured molecules with strong hydrogen bonding capabilities compared to DMF or DMSO.
Water (neutral pH) Polar ProticVery Poorly SolubleNot specifiedInferred . The molecule's large hydrophobic character dominates, leading to minimal solubility.

Experimental Protocol for Determining Equilibrium Solubility

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[10][11]

Methodology: Equilibrium Shake-Flask Determination
  • Preparation: Add an excess amount of Z-Phe-OH solid to a known volume of the test solvent (e.g., 20-50 mg into 1 mL) in a sealed, inert vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with sampling at intermediate time points (e.g., 8, 16, 24 hours) to confirm a plateau has been reached.[10]

  • Phase Separation: Cease agitation and allow the suspension to settle. To separate the saturated supernatant from the excess solid, use centrifugation (e.g., 10,000 x g for 15 minutes) followed by careful withdrawal of the supernatant.

  • Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particulates. This step is critical to avoid artificially high results.

  • Quantification: Analyze the concentration of Z-Phe-OH in the clear, filtered saturated solution using a validated analytical method.

    • Gravimetric Analysis: Carefully evaporate a known volume of the filtrate to dryness under vacuum and weigh the remaining solid. This method is simple but requires high accuracy in weighing and assumes the solute is non-volatile.

    • HPLC Analysis (Preferred): Prepare a calibration curve using standard solutions of Z-Phe-OH with known concentrations. Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve. Inject the diluted sample and determine its concentration.

  • Calculation: Calculate the original concentration of the saturated solution, accounting for any dilution factors. Express the final solubility in desired units (e.g., mg/mL, mol/L). Perform the entire experiment in triplicate to ensure reproducibility.[10]

Caption: Step-by-step workflow for the shake-flask solubility method.

Practical Applications & Troubleshooting

  • Solution-Phase Peptide Synthesis: High solubility in the reaction solvent (typically DMF) is essential to ensure that the activated Z-Phe-OH remains in solution and is available for coupling to the N-terminus of the growing peptide chain. If solubility limits are exceeded, the effective concentration drops, leading to slow or incomplete reactions and the formation of deletion-sequence byproducts.

  • Reaction Workup: The differential solubility of Z-Phe-OH versus its salt form is exploited during purification. After a reaction, the product in an organic solvent (like ethyl acetate) can be washed with an aqueous basic solution (e.g., NaHCO₃) to remove any unreacted Z-Phe-OH, which partitions into the aqueous layer as its soluble salt.

  • Troubleshooting Poor Solubility:

    • Issue: Z-Phe-OH fails to dissolve completely in a recommended solvent like DMF.

    • Solution 1 (Verify Quality): Ensure the solvent is of high purity and anhydrous. Water contamination can significantly decrease the solubility of protected amino acids.[2]

    • Solution 2 (Apply Energy): Use an ultrasonic bath to break up aggregates and accelerate dissolution. Gentle warming (to 30-40°C) can also be effective, but avoid high temperatures which could risk degradation.

    • Solution 3 (Use a Stronger Solvent): If solubility is an issue in DMF, consider switching to NMP, which is often a more powerful solvent for difficult sequences.[8]

    • Solution 4 (Consider Co-solvents): For reactions in less-polar solvents like DCM, adding a small percentage (5-10%) of DMF or DMSO can significantly improve solubility.

Conclusion

The solubility of Z-Phe-OH is a multifaceted property dictated by its unique combination of large hydrophobic groups and a polar, ionizable carboxylic acid. While it exhibits very poor solubility in neutral water, its solubility can be dramatically enhanced by forming a salt under basic conditions. In organic media, it is highly soluble in polar aprotic solvents such as DMSO, DMF, and NMP, making these the solvents of choice for synthetic applications. A thorough understanding of these characteristics, supported by robust experimental determination when necessary, is fundamental to the successful and efficient use of this vital reagent in research and development.

References

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from who.int. [Link: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-bcs-solubility.pdf]
  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Retrieved from benchchem.com. [Link: https://www.benchchem.com/technical-center/a-technical-guide-to-the-solubility-of-fmoc-thr-oh-in-dmf-and-dmso]
  • BenchChem. (2025). Improving the Solubility of Z-N-Me-Ala-OH in Organic Solvents. Retrieved from benchchem.com. [Link: https://www.benchchem.com/technical-center/improving-the-solubility-of-z-n-me-ala-oh-in-organic-solvents]
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from biotage.com. [Link: https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent]
  • ChemicalBook. (2023). N-Cbz-L-Phenylalanine. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB5257958.htm]
  • ECHEMI. (n.d.). Benzyloxycarbonyl-L-phenylalanine 1161-13-3. Retrieved from echemi.com. [Link: https://www.echemi.com/products/1161-13-3.html]
  • Lu, Z., Lu, J., Jia, J., & Rohani, S. (2007). Solubility of L-Phenylalanine in Aqueous Solutions.
  • MedChemExpress. (n.d.). Z-Phe-OH. Retrieved from medchemexpress.com. [Link: https://www.medchemexpress.com/z-phe-oh.html]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/L-phenylalanine]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Benzyloxycarbonyl-L-phenylalanine]
  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from digitalcommons.uri.edu. [Link: https://digitalcommons.uri.
  • Sigma-Aldrich. (n.d.). Z-Phe-OH, 99%. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/359807]
  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from uspnf.com. [Link: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-1236-solubility-measurements-prospectus.pdf]
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link: https://www.cpj.ac.cn/EN/10.11669/cpj.2019.16.014]
  • Zhang, L., Zhou, X., & Ying, H. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 307(1), 61-66. [Link: https://doi.org/10.1016/j.fluid.2011.05.004]

Sources

Foundational

molecular weight and formula of N-Cbz-L-phenylalanine

An In-depth Technical Guide to N-Cbz-L-phenylalanine: Properties, Synthesis, and Applications Abstract N-Carbobenzyloxy-L-phenylalanine (N-Cbz-L-phenylalanine) is a pivotal derivative of the amino acid L-phenylalanine, w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Cbz-L-phenylalanine: Properties, Synthesis, and Applications

Abstract

N-Carbobenzyloxy-L-phenylalanine (N-Cbz-L-phenylalanine) is a pivotal derivative of the amino acid L-phenylalanine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is fundamental in synthetic organic chemistry, particularly in peptide synthesis, where it prevents the highly reactive amino group from engaging in undesirable side reactions during peptide bond formation. This guide provides a comprehensive technical overview of N-Cbz-L-phenylalanine, detailing its molecular and physicochemical properties, established synthesis protocols, analytical characterization methods, and key applications in research and drug development. It is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this essential building block.

Introduction: The Genesis of Amine Protection

The strategic protection of functional groups is a cornerstone of modern organic synthesis. In the realm of peptide chemistry, the challenge lies in selectively forming amide bonds between specific amino acids without uncontrolled polymerization. The development of the benzyloxycarbonyl (Cbz) protecting group in the 1930s by Max Bergmann and Leonidas Zervas was a revolutionary step, enabling the controlled, stepwise synthesis of peptides for the first time.

N-Cbz-L-phenylalanine is a classic example of this strategy. By masking the nucleophilicity of the alpha-amino group of L-phenylalanine, the carboxyl group can be activated and coupled with the amino group of another amino acid.[1][2] The Cbz group is valued for its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation, conditions that typically do not affect the newly formed peptide bonds.[2] This unique combination of stability and selective lability makes N-Cbz-L-phenylalanine an indispensable tool in both solution-phase and solid-phase peptide synthesis.[2][3]

Molecular and Physicochemical Properties

The precise identity and purity of N-Cbz-L-phenylalanine are defined by its distinct chemical and physical properties. It is a white to off-white crystalline solid at room temperature.[1][4] Its structure incorporates the phenylalanine side chain (a benzyl group) and the Cbz protecting group, contributing to its overall characteristics.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Chemical Formula C₁₇H₁₇NO₄[1][4][5][6]
Molecular Weight 299.32 g/mol [4][5][7]
IUPAC Name (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid[5][7]
CAS Number 1161-13-3[4][5][6]
Melting Point 85-87 °C[4][6]
Solubility Sparingly soluble in DMF; Slightly soluble in DMSO and Methanol[4]
pKa 3.86 ± 0.10 (Predicted)[4]
Specific Rotation [α]20/D +4.0 to +6.5° (c=4, AcOH)[4]

Synthesis of N-Cbz-L-phenylalanine: The Schotten-Baumann Reaction

The most common and industrially relevant method for preparing N-Cbz-L-phenylalanine is through the reaction of L-phenylalanine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a classic example of the Schotten-Baumann reaction.[1] The alkaline medium is crucial as it deprotonates the amino group of L-phenylalanine, converting it into a more potent nucleophile that can readily attack the electrophilic carbonyl carbon of benzyl chloroformate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve L-Phenylalanine in aqueous base (e.g., NaOH) start->dissolve cool Cool solution to 0-5°C dissolve->cool add Simultaneously add Benzyl Chloroformate and base dropwise cool->add stir Stir at room temperature add->stir wash Wash with ether to remove excess Cbz-Cl stir->wash acidify Acidify aqueous layer with HCl to pH ~2 wash->acidify extract Extract product with Ethyl Acetate acidify->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate crystallize Crystallize from a suitable solvent (e.g., Ethyl Acetate/Hexane) concentrate->crystallize product Pure N-Cbz-L-Phenylalanine crystallize->product

Caption: General workflow for the synthesis of N-Cbz-L-phenylalanine.

Experimental Protocol
  • Dissolution: Dissolve L-phenylalanine in a 1N aqueous solution of a base like sodium hydroxide (NaOH) in a flask and cool the solution in an ice bath to maintain a temperature between 0-5 °C.[8]

  • Reaction: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and an additional aliquot of 1N NaOH solution dropwise. The key is to maintain the pH in the alkaline range to ensure the amino group remains deprotonated and to neutralize the HCl byproduct generated during the reaction.

  • Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Wash the aqueous layer with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[8]

  • Acidification & Precipitation: Carefully acidify the aqueous layer with a dilute acid (e.g., 2N HCl) to a pH of approximately 2.[8] The product, N-Cbz-L-phenylalanine, is sparingly soluble in acidic water and will precipitate out as a white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a high-purity crystalline solid.[8]

Analytical Characterization

To ensure the synthesized product is indeed N-Cbz-L-phenylalanine and meets the required purity standards, a multi-faceted analytical approach is essential.[9]

Analytical_Workflow cluster_main Characterization of N-Cbz-L-Phenylalanine cluster_primary Primary Analysis cluster_secondary Structural Elucidation sample Synthesized Product hplc RP-HPLC sample->hplc Purity Assessment ms Mass Spectrometry (MS) sample->ms Molecular Weight Confirmation nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Definitive Structure ir Infrared (IR) Spectroscopy sample->ir Functional Groups confirmation Confirmed Identity & Purity hplc->confirmation ms->confirmation nmr->confirmation ir->confirmation

Caption: A multi-technique workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for unequivocal structural elucidation.[9] The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of both the phenylalanine side chain and the Cbz group, as well as the alpha- and beta-protons of the amino acid backbone.[10]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) will show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the mass of 299.32 Da.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups. Expected peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbamate and carboxylic acid, and N-H stretching from the amide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the final product. A single sharp peak indicates a high-purity sample, while the presence of other peaks would signify impurities.

Applications in Research and Drug Development

The primary application of N-Cbz-L-phenylalanine is as a protected building block in peptide synthesis.[1] Its hydrophobic nature, conferred by two benzyl groups, makes it a key component in synthesizing peptides with specific structural or functional properties.[3]

Peptide_Coupling cluster_process Peptide Bond Formation reagent1 N-Cbz-L-Phenylalanine Cbz-NH-CH(Bn)-COOH activation Carboxyl Activation (e.g., DCC) reagent1->activation reagent2 Amino Acid Ester H₂N-CH(R)-COOR' coupling Nucleophilic Attack & Coupling reagent2->coupling activation->coupling product Protected Dipeptide Cbz-NH-CH(Bn)-CO-NH-CH(R)-COOR' coupling->product deprotection Cbz Deprotection (e.g., H₂/Pd-C) product->deprotection final_product Free N-Terminus Dipeptide H₂N-CH(Bn)-CO-NH-CH(R)-COOR' deprotection->final_product Ready for next coupling

Caption: The role of N-Cbz-L-phenylalanine in peptide synthesis.

  • Peptide Synthesis: It is a crucial intermediate for synthesizing peptides containing phenylalanine. It has been used in the solution-phase synthesis of various dipeptides and larger peptide fragments.[11]

  • Drug Discovery: N-Cbz-L-phenylalanine and its derivatives are used in the synthesis of neurokinin antagonists, which are compounds that block the activity of tachykinin neuropeptides and are investigated for their potential in treating pain, inflammation, and depression.[1][4][6]

  • Enzyme Inhibition: It has been identified as an inhibitor of thermolysin, a thermostable metalloproteinase, making it a useful tool for studying enzyme kinetics and active site interactions.[1][6]

  • Bioconjugation: The protected amino acid can be incorporated into larger molecules and bioconjugates, where the phenylalanine residue provides a specific hydrophobic interaction domain.

Safety and Handling

While considered to have low acute toxicity, N-Cbz-L-phenylalanine may cause irritation upon contact with the skin, eyes, or respiratory tract.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. It should be stored in a cool, dry place away from incompatible materials.[1][4]

Conclusion

N-Cbz-L-phenylalanine is more than just a protected amino acid; it is a foundational tool that unlocked the potential of synthetic peptide chemistry. Its straightforward synthesis, robust stability, and selective deprotection protocol have secured its place in the chemist's toolbox for nearly a century. A thorough understanding of its properties, synthesis, and analytical validation is essential for any scientist working in peptide chemistry, drug discovery, and the broader field of organic synthesis, ensuring the reliable and efficient construction of complex molecular architectures.

References

  • LookChem. Cas 1161-13-3, N-Cbz-L-Phenylalanine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine. Available from: [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]

  • Journal of the American Chemical Society. Native Chemical Ligation at Phenylalanine. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Available from: [Link]

Sources

Exploratory

Technical Monograph: Safe Handling &amp; Strategic Integration of Z-Phe-OH

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary & Chemical Identity Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine) is a foundation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine) is a foundational building block in peptide therapeutics and organic synthesis. Unlike transient protecting groups, the Carbobenzyloxy (Cbz or Z) group offers unique stability against acidic conditions (e.g., Trifluoroacetic acid), making it orthogonal to Boc and Fmoc strategies.

As a Senior Application Scientist, I emphasize that while Z-Phe-OH is often classified as "low hazard," its handling directly impacts downstream purity. Improper storage or moisture exposure can lead to hydrolysis or racemization during activation steps, compromising the enantiomeric excess (


) of the final pharmaceutical intermediate.
Chemical Attribute Specification
CAS Number 1161-13-3
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)-3-phenylpropanoic acid
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Molecular Weight 299.32 g/mol
Melting Point 85–87 °C (Lit.)[1]
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in water
Purity Requirement

99% (HPLC) for GMP synthesis
Hazard Identification & Risk Assessment (Beyond the GHS)

While standard Safety Data Sheets (SDS) often classify Z-Phe-OH as non-hazardous or a mild irritant (Skin Irrit. 2, Eye Irrit. 2A), a rigorous risk assessment must account for its biological activity and process reactivity .

Toxicological Context
  • Bioactivity: As a phenylalanine derivative, it is a precursor to neurokinin antagonists and protease inhibitors. Inhalation of dust can trigger sensitization in susceptible individuals, mimicking biological peptide exposure.

  • Process Hazard: The Z-group is removed via catalytic hydrogenation (

    
    ) or strong acids (HBr/AcOH). Handling Z-Phe-OH implies the eventual use of these high-hazard reagents.
    
Occupational Exposure Limits (OEL)
  • Internal Standard: Treat as a nuisance dust with a respirator requirement.

  • Target Organs: Respiratory tract (dust), Eyes (mechanical irritation).

Protocol: Lifecycle Management & Storage Logic

The stability of Z-Phe-OH is dictated by moisture control. Hydrolysis of the carbamate linkage is slow but accelerates under humid, basic conditions.

Storage Decision Matrix
  • Short-Term (<1 Month): Desiccated cabinet at Room Temperature (20–25°C).

  • Long-Term (>1 Month): -20°C. Crucial:[2] Allow bottle to equilibrate to room temperature before opening to prevent condensation, which catalyzes degradation.

StorageLogic Receipt Receipt of Z-Phe-OH QC QC Check (H-NMR / HPLC) Receipt->QC Decision Usage Timeline? QC->Decision ShortTerm Store RT (20-25°C) Desiccator Decision->ShortTerm < 30 Days LongTerm Store -20°C Sealed Container Decision->LongTerm > 30 Days Usage Equilibration to RT (Prevent Condensation) ShortTerm->Usage LongTerm->Usage Synthesis Peptide Synthesis Usage->Synthesis

Figure 1: Decision logic for storage to maintain enantiomeric purity and prevent hydrolysis.

Safe Handling & Solubilization Workflow

Objective: Solubilize Z-Phe-OH for solid-phase peptide synthesis (SPPS) or solution-phase coupling without introducing contaminants.

PPE Requirements
  • Respiratory: N95 or P100 respirator (if weighing open powder).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Safety glasses with side shields.

Step-by-Step Solubilization Protocol
  • Environment Prep: Utilize a static-free weighing station. Z-Phe-OH powder is electrostatic; use an anti-static gun if necessary to prevent dispersal.

  • Weighing: Weigh the required mass into a dry scintiallation vial or Falcon tube.

    • Scientist's Note: Do not use spatulas contaminated with metal traces (Fe/Cu), as these can chelate with the free carboxylic acid.

  • Solvent Addition:

    • Preferred: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Concentration: Typical coupling concentration is 0.1 M – 0.5 M.

    • Dissolution: Vortex gently. If heating is required, do not exceed 40°C to avoid thermal decomposition of the carbamate.

  • Activation (Critical Step):

    • Add coupling reagents (e.g., HATU/DIPEA) immediately before use.

    • Warning: Prolonged storage of the activated ester can lead to racemization (conversion of L-Phe to D-Phe).

HandlingWorkflow Start Start: Weighing Static Static Control (Ionizer/Gun) Start->Static Solvent Add Solvent (DMF/DMSO) Static->Solvent Visual Visual Check (Clear Solution?) Solvent->Visual Sonicate Mild Sonication (< 40°C) Visual->Sonicate No (Turbid) Activate Add Activator (HATU/DIC) Visual->Activate Yes Sonicate->Visual Coupling Proceed to Coupling Activate->Coupling

Figure 2: Solubilization workflow ensuring complete dissolution prior to activation.

Emergency Response & Disposal
Spill Management

Z-Phe-OH is a solid powder.[1] In the event of a spill:

  • Do NOT Dry Sweep: This generates dust.

  • Wet Method: Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Collection: Scoop the damp material into a chemical waste container.

  • Surface Decontamination: Wipe the area with 70% Ethanol.

First Aid Measures
  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes. The crystals can cause mechanical abrasion.

  • Skin Contact: Wash with soap and water.[3] Z-Phe-OH is lipophilic; soap is required to remove it effectively.

Disposal
  • Classification: Non-hazardous organic waste.

  • Protocol: Dissolve in a combustible solvent (acetone/ethanol) and dispose of in the "Organic Solvents" waste stream for incineration. Do not pour down the drain due to potential aquatic toxicity of phenylalanine derivatives.

Senior Scientist Commentary: The "Why" Behind the Protocol

Why Z-Phe-OH? In complex peptide synthesis, we often require "orthogonality." The Z group is stable to the acidic conditions used to remove Boc (TFA) and the basic conditions used to remove Fmoc (Piperidine).[4] This allows Z-Phe-OH to protect the N-terminus of a side-chain or a branch point until the very end of the synthesis, where it can be gently removed by hydrogenolysis (


).

The Racemization Risk: While Z-amino acids are generally resistant to racemization compared to other derivatives, the activation of the carboxyl group (Step 4 in the workflow) renders the


-proton acidic. If you store the activated solution too long before coupling, base-catalyzed proton abstraction will occur, destroying the chirality. Always activate in situ. 
References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Z-L-Phenylalanine. Merck KGaA. [5]

  • PubChem. (2024). N-Carbobenzyloxy-L-phenylalanine Compound Summary. National Library of Medicine.

  • ChemicalBook. (2024). N-Cbz-L-Phenylalanine Properties and Safety.

  • Thermo Scientific Chemicals. (2024).[6] N-Carbobenzyloxy-L-phenylalanine, 99+% Product Specification. Thermo Fisher Scientific.[3]

Sources

Foundational

A Tale of Two Phenylalanines: A Technical Guide to the Structural and Functional Divergence of L-Phenylalanine and Z-Phe-OH

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of peptide chemistry and drug discovery, the nuanced manipulation of amino acid structures is paramount to achieving desired thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide chemistry and drug discovery, the nuanced manipulation of amino acid structures is paramount to achieving desired therapeutic outcomes. This guide provides an in-depth exploration of the fundamental differences between the essential amino acid L-phenylalanine and its N-protected derivative, N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH). We will dissect their structural distinctions, compare their physicochemical properties, and elucidate the strategic rationale behind the introduction of the benzyloxycarbonyl (Z) group. Furthermore, this paper will present a detailed protocol for the application of Z-Phe-OH in solution-phase peptide synthesis, a cornerstone technique in the construction of peptide-based therapeutics. Through a blend of theoretical explanation and practical methodology, this guide aims to equip researchers with the foundational knowledge necessary to effectively utilize these critical building blocks in their synthetic endeavors.

Introduction: From Essential Amino Acid to Synthetic Workhorse

L-phenylalanine is one of the twenty proteinogenic amino acids, integral to the biosynthesis of proteins and a precursor to vital neurotransmitters such as dopamine and norepinephrine.[][2] Its structure is characterized by a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a benzyl side chain.[][3] This side chain imparts a hydrophobic nature to the molecule, influencing protein folding and stability.[][3]

While indispensable in biological systems, the reactivity of L-phenylalanine's free amino group presents a challenge in the controlled, stepwise synthesis of peptides. To overcome this, chemists employ protecting groups to temporarily mask the nucleophilicity of the amine, thereby directing the reaction to the desired carboxyl group. One of the most historically significant and widely used amino-protecting groups is the benzyloxycarbonyl (Cbz or Z) group.[4][5] The addition of this group to L-phenylalanine yields Z-Phe-OH, a derivative specifically designed for the precise art of peptide synthesis.[6][7]

Structural Elucidation: A Tale of a Single Modification

The core structural difference between L-phenylalanine and Z-Phe-OH lies in the modification of the alpha-amino group. In Z-Phe-OH, the benzyloxycarbonyl group is attached to the nitrogen atom of the amino group, forming a carbamate linkage.[8][9]

L-Phenylalanine: A naturally occurring essential amino acid with a free alpha-amino group (-NH2).[][10]

Z-Phe-OH: A synthetic derivative where the alpha-amino group is protected by a benzyloxycarbonyl group (-NH-C(=O)O-CH2-C6H5).[6]

This seemingly simple addition has profound implications for the chemical behavior of the molecule, transforming it from a biological building block into a versatile tool for synthetic chemists.

G cluster_0 L-Phenylalanine cluster_1 Z-Phe-OH L-Phe_img Z-Phe_img L-Phe_img->Z-Phe_img + Benzyl Chloroformate (in base) G cluster_reactants Reactants cluster_products Products L-Phe L-Phenylalanine Z-Phe Z-Phe-OH L-Phe->Z-Phe Nucleophilic attack on carbonyl carbon Cbz-Cl Benzyl Chloroformate Cbz-Cl->Z-Phe Base Base (e.g., NaHCO3) HCl HCl Base->HCl Neutralization

Figure 2: Simplified workflow for the synthesis of Z-Phe-OH.

Deprotection of the Z-Group

A key advantage of the Z-group is its facile removal under conditions that typically do not affect other protecting groups, a concept known as orthogonality. [11]The most common deprotection method is catalytic hydrogenolysis, where hydrogen gas and a palladium catalyst (e.g., Pd/C) are used to cleave the benzylic C-O bond. [8]This reaction is clean, with the byproducts being toluene and carbon dioxide. [8] Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid, can also cleave the Z-group, although this method is harsher and less commonly used. [4][8]

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide using Z-Phe-OH

This protocol outlines the synthesis of the dipeptide Z-Phe-Ala-OMe, a common step in the construction of larger peptides.

Materials
  • Z-Phe-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxybenzotriazole (HOBt) (if using DCC)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve Z-Phe-OH (1 equivalent) and HOBt (1.1 equivalents, if using DCC) in anhydrous DCM.

    • In a separate flask, suspend H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt. Stir for 10-15 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Ala-OMe solution to the Z-Phe-OH solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture. If using HATU, add it directly to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Z-Phe-Ala-OMe.

G cluster_prep Preparation cluster_coupling Coupling cluster_workup Work-up & Purification Prep_ZPhe Dissolve Z-Phe-OH and HOBt in DCM Combine Combine Z-Phe-OH and H-Ala-OMe solutions Prep_ZPhe->Combine Prep_Ala Neutralize H-Ala-OMe·HCl with DIPEA in DCM Prep_Ala->Combine Cool Cool to 0 °C Combine->Cool Add_DCC Add DCC solution Cool->Add_DCC Stir Stir at room temperature for 12-24 hours Add_DCC->Stir Filter Filter to remove DCU Stir->Filter Wash Wash with HCl, NaHCO3, and Brine Filter->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Figure 3: Experimental workflow for dipeptide synthesis.

Conclusion

The distinction between L-phenylalanine and Z-Phe-OH is a clear illustration of the power of chemical modification in advancing scientific research. While L-phenylalanine is a fundamental component of life, its N-protected counterpart, Z-Phe-OH, is an indispensable tool in the rational design and synthesis of peptides. Understanding the structural and functional differences between these two molecules is crucial for any researcher involved in peptide chemistry, from fundamental studies of protein structure to the development of novel peptide-based therapeutics. The strategic use of the benzyloxycarbonyl group, a classic yet enduring protecting group, continues to enable the synthesis of complex and life-changing molecules.

References

  • Wikipedia. Phenylalanine. [Link]

  • iHerb. Phenylalanine: Health Benefits, Mood, Side Effects | Wellness Hub. [Link]

  • PubChem. L-Phenylalanine. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • University of Arizona. L-Phenylalanine. [Link]

  • PubChem. L-Phenylalanine-1,2,3,4,5,6-13C6. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

For: Researchers, scientists, and drug development professionals. Introduction: The Cornerstone of Peptide Synthesis In the landscape of modern organic chemistry and drug development, the precise construction of peptides...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Cornerstone of Peptide Synthesis

In the landscape of modern organic chemistry and drug development, the precise construction of peptides is paramount. This process hinges on the strategic use of protecting groups to mask reactive functional moieties, thereby directing the course of a reaction to the desired outcome. Among these, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, stands as a foundational tool for amine protection.[1][2] Its utility is rooted in its facile introduction, robust stability across a range of reaction conditions, and clean removal via catalytic hydrogenolysis.[1]

This technical guide provides an in-depth exploration of the synthesis of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), a crucial building block in the synthesis of peptide-based therapeutics and other complex organic molecules.[3] The primary method detailed herein is the reaction of L-phenylalanine with benzyl chloroformate under Schotten-Baumann conditions.[4][5][6] This reaction proceeds via nucleophilic acyl substitution, where the amino group of phenylalanine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically performed in a biphasic system with an aqueous base that serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]

Reaction Mechanism and Workflow

The synthesis of Z-Phe-OH from L-phenylalanine and benzyl chloroformate is a classic example of the Schotten-Baumann reaction.[4][5] The reaction is initiated by the deprotonation of the amino group of L-phenylalanine by a base, typically sodium carbonate or sodium hydroxide, to enhance its nucleophilicity. The resulting free amine then attacks the carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate subsequently collapses, eliminating a chloride ion and forming the N-protected amino acid.

Reaction Mechanism Visualization

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Phe L-Phenylalanine (H₂N-CH(CH₂Ph)-COOH) Intermediate Tetrahedral Intermediate Phe->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (C₆H₅CH₂OCOCl) CbzCl->Intermediate Base Base (e.g., Na₂CO₃) Base->Phe Deprotonation ZPhe Z-Phe-OH (Cbz-NH-CH(CH₂Ph)-COOH) Intermediate->ZPhe Chloride Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of Z-Phe-OH Synthesis.

Experimental Workflow Overview

experimental_workflow A Dissolution L-Phenylalanine in aq. Na₂CO₃ B Cooling Ice bath (0-5 °C) A->B C Addition Dropwise addition of Benzyl Chloroformate B->C D Reaction Stir at room temperature (2-4 hours) C->D E Work-up Wash with diethyl ether D->E F Acidification Cool and add 1M HCl to pH 2 E->F G Extraction Extract with ethyl acetate F->G H Drying & Concentration Dry with Na₂SO₄, filter, and evaporate solvent G->H I Purification Recrystallization H->I J Characterization NMR, IR, Melting Point I->J

Caption: Experimental Workflow for Z-Phe-OH Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of Z-Phe-OH under standard Schotten-Baumann conditions.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
L-PhenylalanineC₉H₁₁NO₂165.19[7]10.0 g60.5---
Sodium Carbonate (anhydrous)Na₂CO₃105.9916.0 g1512.5 equivalents
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59[2]11.4 mL (13.6 g)79.81.1 equivalents, handle in a fume hood[8]
Deionized WaterH₂O18.02150 mL------
Diethyl Ether(C₂H₅)₂O74.122 x 50 mL---For washing
Hydrochloric Acid (1 M)HCl36.46As needed---For acidification
Ethyl AcetateC₄H₈O₂88.113 x 75 mL---For extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed---For drying
Step-by-Step Procedure
  • Dissolution of Amino Acid: In a 500 mL flask equipped with a magnetic stir bar, dissolve L-phenylalanine (10.0 g, 60.5 mmol) in a solution of sodium carbonate (16.0 g, 151 mmol) in 150 mL of deionized water.[1] Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining a low temperature is crucial to minimize the hydrolysis of benzyl chloroformate and potential side reactions.

  • Addition of Benzyl Chloroformate: While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (11.4 mL, 79.8 mmol) dropwise over 30-45 minutes.[1] The vigorous stirring ensures efficient mixing of the biphasic reaction mixture. The pH of the reaction should be maintained between 8 and 10 to prevent the decomposition of the Cbz-Cl and racemization of the amino acid.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.[1] Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of 1 M hydrochloric acid.[1] The product will precipitate as a white solid.

  • Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x 75 mL).[1]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Z-Phe-OH as a white solid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.[10][11] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization of Z-Phe-OH

The identity and purity of the synthesized Z-Phe-OH should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 85-87 °C[12]
¹H NMR Consistent with the structure of N-benzyloxycarbonyl-L-phenylalanine.
IR Spectroscopy Characteristic peaks for C=O (urethane and carboxylic acid), N-H, and aromatic C-H bonds.
Optical Rotation [α]²⁰/D +5° (c=5 in acetic acid)[12]

Safety Precautions

Benzyl chloroformate is a highly toxic, corrosive, and lachrymatory substance and is a suspected carcinogen. [8][13] It must be handled with extreme care in a well-ventilated fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][15]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

  • Storage: Store benzyl chloroformate in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water and strong acids.[13][14] Recommended storage is under an inert gas at 2-8 °C.[13]

  • Spills: In case of a spill, evacuate the area. Do not use water to clean up the spill as it reacts with benzyl chloroformate to produce corrosive hydrochloric acid.[14][16] Use an inert absorbent material.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Benzyl Chloroformate Hazard Summary. New Jersey Department of Health. Available from: [Link]

  • Safety Data Sheet: Benzyl chloroformate. Chemos GmbH & Co.KG. Available from: [Link]

  • Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Cole-Parmer. Available from: [Link]

  • Benzyl chloroformate. Wikipedia. Available from: [Link]

  • Synthesis of N-(benzyloxycarbonyl)-3-bromopropylamine. The Royal Society of Chemistry. Available from: [Link]

  • Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]

  • BENZYL CHLOROFORMATE. Organic Syntheses. Available from: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available from: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available from: [Link]

  • Protecting Groups. Lokey Lab Protocols - Wikidot. Available from: [Link]

  • Benzyloxycarbonyl-L-phenylalanine. PubChem - NIH. Available from: [Link]

  • Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. PubMed. Available from: [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. Available from: [Link]

  • N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. Available from: [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. Available from: [Link]

  • Z-Phe(4-F)-OH [17543-58-7]. Aapptec Peptides. Available from: [Link]

  • Methyl (Z)-2-hydroxy-3-phenylacrylate. Organic Syntheses. Available from: [Link]

  • Benzyl Chloroformate. Common Organic Chemistry. Available from: [Link]

  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PMC. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. Organic Syntheses. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Recrystallization method of L-phenylalanine crude product. Google Patents.
  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Available from: [Link]

  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. Available from: [Link]

  • Recrystallization solvent for boc-L-Phenylalanine. Reddit. Available from: [Link]

  • L-Phenylalanine. PubChem - NIH. Available from: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. Available from: [Link]

  • Modulating the pH Activity Profiles of Phenylalanine Ammonia Lyase from Anabaena variabilis by Modification of Center-Near Surface Residues. PubMed. Available from: [Link]

  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PMC. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Esterification of N-α-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)

Introduction N-α-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH) is a cornerstone building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetic drugs. The b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-α-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH) is a cornerstone building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetic drugs. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino functionality, allowing for selective reactions at the carboxylic acid terminus. Esterification of the carboxyl group is a critical transformation, converting the acid into a versatile intermediate for peptide coupling, or serving as a final protecting group for the C-terminus in a peptide fragment.

The choice of esterification method is paramount, as it must be efficient and high-yielding while preserving the stereochemical integrity of the chiral center at the α-carbon. Inappropriate conditions can lead to racemization, a catastrophic event in the synthesis of stereochemically pure peptides and pharmaceuticals. This guide provides a detailed exploration of field-proven methods for the esterification of Z-Phe-OH, focusing on the underlying principles, procedural details, and critical considerations for success.

Method Selection: A Comparative Overview

Selecting the appropriate esterification strategy depends on the target ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the lability of other functional groups. Two primary methods are contrasted here: the mild, coupling agent-mediated Steglich esterification and the classical acid-catalyzed Fischer esterification.

FeatureSteglich Esterification (DCC/DMAP)Fischer-Speier Esterification
Conditions Mild, neutral pH, room temperature.[1][2]Strongly acidic (e.g., H₂SO₄, HCl), requires heat.[3][4]
Substrate Scope Broad; excellent for acid-sensitive substrates and sterically hindered alcohols (e.g., t-BuOH).[5][6]Best for simple, unhindered primary and secondary alcohols used in large excess.[4][6]
Key Reagents Carbodiimide (DCC or EDC), nucleophilic catalyst (DMAP).[1]Strong acid catalyst, excess alcohol (often as solvent).[3]
Primary Byproduct Dialkylurea (e.g., Dicyclohexylurea - DCU), which is often insoluble.[1]Water, which must be removed to drive the equilibrium.[3][4]
Risk of Racemization Low, but can occur with prolonged reaction times or specific substrates.[7]Higher, especially with heat and strong acid, which can promote enolization.
Advantages High yields, mild conditions preserve sensitive functional groups.[8]Inexpensive reagents, simple setup.
Disadvantages Cost of reagents, potential for N-acylurea side product, purification from urea byproduct can be tedious.[5][9]Harsh conditions, not suitable for complex or acid-labile molecules, equilibrium reaction.[6]

Recommendation for Z-Phe-OH: For most applications, especially those requiring high optical purity, the Steglich esterification is the superior method due to its exceptionally mild reaction conditions.[2] The Fischer esterification can be a viable, cost-effective alternative for simple esters like the methyl or ethyl ester, provided conditions are carefully controlled to minimize racemization.

Protocol 1: Steglich Esterification of Z-Phe-OH

The Steglich esterification, first reported in 1978, utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[1] A catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial as it acts as a highly nucleophilic acyl-transfer agent, accelerating the reaction and suppressing side reactions.[5][8]

Principle and Mechanism

The reaction proceeds via a multi-step mechanism:

  • The carboxylic acid protonates one of the nitrogen atoms of DCC, making the carbodiimide carbon more electrophilic.[10]

  • The resulting carboxylate attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate.[5][9]

  • DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester").[5] This step is key to preventing a common side reaction: the slow intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[1][5]

  • The alcohol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

  • The protonated DCC byproduct is deprotonated to form the highly insoluble dicyclohexylurea (DCU), which precipitates from the reaction mixture.[1]

Steglich_Mechanism Steglich Esterification Workflow cluster_activation Activation Phase cluster_catalysis Catalytic Cycle cluster_byproduct Byproduct Formation Z_Phe_OH Z-Phe-OH O_Acylisourea O-Acylisourea Intermediate Z_Phe_OH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (precipitates) O_Acylisourea->DCU DMAP DMAP (cat.) Ester Z-Phe-OR' (Product) Acyl_Pyridinium->Ester + R'-OH DMAP_Regen DMAP (regenerated) Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP_Regen - DMAP

Caption: Workflow for the DCC/DMAP-mediated Steglich Esterification.

Detailed Experimental Protocol (for Methyl Ester, Z-Phe-OMe)

Materials:

  • Z-Phe-OH (e.g., 2.99 g, 10.0 mmol, 1.0 eq)

  • Methanol (MeOH) (e.g., 0.48 g, 0.61 mL, 15.0 mmol, 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) - Caution: Potent allergen, handle with gloves. [7]

  • 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Hydrochloric Acid (0.5 M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Z-Phe-OH (10.0 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Add DMAP (0.1 eq) and Methanol (1.5 eq) to the solution.

  • Cool the flask in an ice-water bath to 0 °C.

  • In a single portion, add DCC (1.1 eq) to the cooled, stirring solution. A white precipitate of dicyclohexylurea (DCU) should begin to form within minutes.[7]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the Z-Phe-OH starting material is consumed.

  • Once the reaction is complete, filter the mixture through a fritted glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography to yield pure Z-Phe-OMe as a white solid.

Protocol 2: Fischer-Speier Esterification of Z-Phe-OH

The Fischer esterification is an equilibrium process in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[3] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol (often as the solvent) and/or by removing the water as it is formed.[4]

Principle and Mechanism
  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[4]

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as another molecule of alcohol or water) removes the final proton to yield the neutral ester product and regenerate the acid catalyst.

Fischer_Mechanism Fischer Esterification Mechanism Z_Phe_OH Z-Phe-OH Protonated_Acid Protonated Carboxylic Acid Z_Phe_OH->Protonated_Acid + H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Water_Leaving Intermediate with -OH2+ Leaving Group Tetrahedral_Int->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Ester Z-Phe-OR' (Product) Protonated_Ester->Ester - H+

Sources

Method

Application Notes and Protocols for the Acidolytic Cleavage of the Z-Group from Z-Phe-OH using HBr

For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Utility of the Z-Group and Its Cleavage The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Utility of the Z-Group and Its Cleavage

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, represents a cornerstone in the art of peptide synthesis.[1] Its function as a protecting group for amines is pivotal, temporarily masking the nucleophilicity of the amine to prevent unwanted side reactions during peptide bond formation.[1][2] The robustness of the Z-group, coupled with the multiple strategies available for its removal, has cemented its place in the synthetic chemist's toolbox.

While catalytic hydrogenolysis is a widely employed and mild method for Z-group deprotection, it is not universally applicable, especially in the presence of sulfur-containing residues or other reducible functional groups.[1][3] In such cases, acidolytic cleavage emerges as a powerful alternative.[4][5] The use of a solution of hydrogen bromide (HBr) in glacial acetic acid is a classic and effective method for this transformation, offering a rapid and efficient means of deprotection.[1][6]

This guide provides a comprehensive overview of the acidolytic cleavage of the Z-group from N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), detailing the underlying mechanism, a robust experimental protocol, and critical considerations for successful execution.

The Mechanism of Acidolytic Cleavage

The cleavage of the Z-group by HBr in acetic acid proceeds through a well-established acid-catalyzed nucleophilic substitution pathway. The reaction can be dissected into two primary steps:

  • Protonation of the Carbamate: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate moiety by the strong acid, HBr. This protonation activates the carbamate, making the benzylic carbon more electrophilic.

  • Nucleophilic Attack and Fragmentation: The bromide ion (Br⁻), a good nucleophile, then attacks the activated benzylic carbon in an Sₙ2-like manner.[7][8] This leads to the cleavage of the benzylic C-O bond. The resulting unstable carbamic acid intermediate spontaneously decarboxylates to yield the free amine (as its hydrobromide salt), carbon dioxide, and benzyl bromide.

The overall transformation is efficient and typically proceeds to completion under the prescribed conditions.

Visualizing the Deprotection Workflow

The following diagram illustrates the logical flow of the acidolytic cleavage of Z-Phe-OH.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Work-up cluster_product Final Product Z_Phe_OH Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine) Reaction Acidolytic Cleavage (Room Temperature) Z_Phe_OH->Reaction HBr_AcOH 33% HBr in Acetic Acid HBr_AcOH->Reaction Precipitation Precipitation with Dry Diethyl Ether Reaction->Precipitation Isolation Filtration & Drying Precipitation->Isolation H_Phe_OH_HBr H-Phe-OH·HBr (Phenylalanine Hydrobromide) Isolation->H_Phe_OH_HBr

Caption: Workflow for the HBr-mediated deprotection of Z-Phe-OH.

Detailed Experimental Protocol

This protocol is a representative procedure for the cleavage of the Z-group from Z-Phe-OH on a laboratory scale.

Materials:

  • Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine)

  • 33% (w/w) Hydrogen bromide in glacial acetic acid[9]

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Drying tube (e.g., filled with calcium chloride)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum source

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Z-Phe-OH (1 equivalent) in a minimal amount of glacial acetic acid. Note: The substrate should be fully dissolved before proceeding.

  • Reagent Addition: While stirring at room temperature (20-25 °C), add a solution of 33% HBr in glacial acetic acid (typically 2-3 equivalents of HBr relative to the substrate).[10] The flask should be fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 60 to 90 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Product Precipitation: Upon completion of the reaction, transfer the reaction mixture to a larger flask. Add cold, anhydrous diethyl ether with vigorous stirring until precipitation of the product is complete.[10] The hydrobromide salt of phenylalanine is insoluble in ether.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with several portions of anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the white solid product under vacuum to yield H-Phe-OH·HBr. The product can be used in the subsequent step without further purification, or it can be recrystallized if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the acidolytic cleavage of Z-Phe-OH.

ParameterValue/RangeRationale/Comment
HBr Concentration ~33% in Acetic AcidA commercially available and effective concentration for rapid cleavage.
Equivalents of HBr 2 - 4 equivalentsEnsures a sufficient excess of acid to drive the reaction to completion.
Reaction Temperature 20 - 25 °C (Room Temp.)The reaction is typically fast enough at room temperature, avoiding potential side reactions at elevated temperatures.
Reaction Time 60 - 90 minutesSufficient time for complete deprotection of the Z-group.
Typical Yield > 90%The reaction is generally high-yielding with proper work-up.

Troubleshooting and Special Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, an additional equivalent of HBr/acetic acid can be added. Ensure that the starting material was fully dissolved and that the reagents are of good quality.

  • Side Reactions: For peptides containing sensitive residues like tyrosine, there is a risk of ring bromination due to the presence of free bromine in some commercial HBr/acetic acid solutions.[11] The inclusion of a "scavenger" such as anisole or thioanisole can mitigate this by reacting with the electrophilic species generated during the reaction.[12]

  • Anhydrous Conditions: While not as stringent as some other organic reactions, it is good practice to minimize the presence of water, as it can potentially hydrolyze the reagents and affect yields.

  • Alternative Acidic Conditions: While HBr in acetic acid is common, other strong acids like trifluoroacetic acid (TFA) at elevated temperatures or liquid HF can also be used for Z-group cleavage, though these are often considered harsher conditions.[4]

Safety Precautions

Hydrogen bromide in acetic acid is a corrosive and toxic reagent that must be handled with appropriate safety measures.[9][13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., butyl rubber), and eye/face protection (safety goggles and a face shield).[13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the pungent and irritating vapors.[9][14]

  • Handling: Avoid direct contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water and seek medical advice.[13]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[14][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Small spills can be neutralized with a suitable base like sodium bicarbonate.[16]

Conclusion

The acidolytic cleavage of the Z-group using HBr in acetic acid is a robust and reliable method for the deprotection of N-protected amino acids and peptides. Its rapid reaction kinetics and high yields make it a valuable tool in synthetic chemistry. By understanding the underlying mechanism, adhering to a well-defined protocol, and observing strict safety precautions, researchers can effectively utilize this classic transformation in their synthetic endeavors.

References

  • ChemBK. (2024, April 9). HBr in acetic acid. Retrieved from [Link]

  • Loba Chemie. (n.d.). HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, April 22). SAFETY DATA SHEET - Hydrogen bromide, 33% w/w solution in acetic acid. Retrieved from [Link]

  • U.S. Department of Agriculture. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Google Patents. (n.d.). US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
  • International Symposium on Green Chemistry. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... Retrieved from [Link]

  • ResearchGate. (2015, January 10). Can anyone suggest a procedure other than BBr3/DCM (-78 oC - rt) to deprotect -CH2-OMe group and convert to -CH2-OH group?. Retrieved from [Link]

  • Semantic Scholar. (2015, February 5). Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • YouTube. (2018, December 31). ether cleavage with strong acids. Retrieved from [Link]

  • YouTube. (2023, November 9). Cleavage of Ethers with Acids. Retrieved from [Link]

  • YouTube. (2023, November 17). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • YouTube. (2018, February 28). Other Ether Cleavage Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of a phenylalanine imprinted polymer for attenuation of phenylalanine absorption via the gut in a murine hyperphenylalaninemia model. Retrieved from [Link]

  • YouTube. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]

Sources

Application

preparation of chiral building blocks from Z-Phe-OH

Application Note: Strategic Preparation of Chiral Building Blocks from Z-Phe-OH Introduction & Strategic Overview N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH ) is a cornerstone of the "chiral pool" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of Chiral Building Blocks from Z-Phe-OH

Introduction & Strategic Overview

N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH ) is a cornerstone of the "chiral pool" in medicinal chemistry. Its structural integrity—providing a protected amine, a stereogenic center, and a lipophilic benzyl side chain—makes it the ideal starting material for HIV protease inhibitors, statine analogues, and peptidomimetics.

However, the utility of Z-Phe-OH is defined by the chemist's ability to manipulate the carboxyl group without compromising the enantiomeric purity of the


-carbon. This guide details four critical transformations that convert Z-Phe-OH into versatile building blocks:
  • Z-Phe-ol: Chiral amino alcohol via mixed anhydride reduction.

  • Z-Phe-Weinreb Amide: Stable intermediate for ketone/aldehyde synthesis.

  • Z-Phe-H (Aldehyde): Highly reactive electrophile via oxidation.

  • Z-Phe-Diazoketone: Precursor to

    
    -amino acids (Arndt-Eistert homologation).
    
Strategic Workflow

ZPhePathways ZPhe Z-Phe-OH (Starting Material) MixedAnh Mixed Anhydride Intermediate ZPhe->MixedAnh i-BuOCOCl NMM Weinreb Z-Phe-N(OMe)Me (Weinreb Amide) ZPhe->Weinreb HN(OMe)Me EDC/HOBt (Protocol 2) ZPheOl Z-Phe-ol (Amino Alcohol) MixedAnh->ZPheOl NaBH4 (Protocol 1) Diazo Diazoketone (Homologation) MixedAnh->Diazo CH2N2 or TMS-CHN2 (Protocol 4) ZPheH Z-Phe-H (Aldehyde) ZPheOl->ZPheH DMP or Swern Oxidation (Protocol 3) Weinreb->ZPheH LiAlH4 (Alt. Route) BetaAA Beta-Homo-Phe Diazo->BetaAA Ag+, H2O (Wolff Rearr.)

Figure 1: Divergent synthesis pathways from Z-Phe-OH. Green/Yellow/Red nodes indicate isolated building blocks.

Critical Control Points (The "Why" Behind the Protocol)

To ensure Trustworthiness and Scientific Integrity , the following mechanistic principles must be adhered to:

  • Racemization Control: The

    
    -proton in Z-Phe-OH derivatives is acidic. Base-mediated pathways (like direct ester hydrolysis or vigorous amide coupling) often lead to partial racemization (5–10% ee loss). The protocols below utilize Mixed Anhydride  activation at low temperatures (-15°C) or EDC/HOBt  coupling to suppress oxazolone formation, a primary mechanism of racemization [1].
    
  • Solubility Management: The Z-group (benzyloxycarbonyl) confers high lipophilicity. Reactions in pure water are impossible; THF or DCM are required. However, reduction steps (Protocol 1) require a protic co-solvent (MeOH/Water) to solubilize the borohydride species.

  • Purification Strategy: Unlike Boc-derivatives, Z-protected compounds are UV-active, making HPLC/TLC monitoring straightforward. Most intermediates described here crystallize readily, avoiding tedious column chromatography.

Detailed Protocols

Protocol 1: Chemoselective Reduction to Z-Phe-ol

Target: (S)-Benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

Rationale: Direct reduction of carboxylic acids usually requires harsh reagents (LiAlH4/Borane) that can reduce the Z-group or cause racemization. The Mixed Anhydride/NaBH4 method is milder, scalable, and preserves the carbamate protection [2].

Reagents:

  • Z-Phe-OH (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH4) (2.5 equiv)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step:

  • Activation: Dissolve Z-Phe-OH (10 g, 33.4 mmol) in anhydrous THF (100 mL) under nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add NMM (3.7 g, 36.7 mmol) via syringe. Stir for 5 mins.

  • Anhydride Formation: Dropwise add IBCF (5.0 g, 36.7 mmol) over 10 mins. A white precipitate (NMM·HCl) will form.[1][2] Stir at -15°C for 20 mins.

    • Checkpoint: Do not let the temperature rise above -5°C, or the mixed anhydride may disproportionate.

  • Reduction: Filter the precipitate quickly under inert gas (optional but recommended for purity). Transfer the filtrate to a solution of NaBH4 (3.15 g, 83.5 mmol) in water/THF (1:1, 50 mL) at 0°C. Caution: Gas evolution (H2).

  • Quench: Stir for 1 hour at 0°C. Quench with 1N HCl until pH ~3.

  • Workup: Extract with Ethyl Acetate (3x). Wash with sat. NaHCO3 and Brine. Dry over Na2SO4.[2]

  • Result: Concentration yields Z-Phe-ol as a white solid (Yield: ~85-90%). Recrystallize from EtOAc/Hexane if needed.

Protocol 2: Synthesis of Weinreb Amide

Target: (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Rationale: The Weinreb amide prevents "over-addition" of nucleophiles.[3] It is the gateway to chiral ketones (via Grignard) or aldehydes (via LiAlH4) [3].

Reagents:

  • Z-Phe-OH (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DCM.[4]

Step-by-Step:

  • Dissolution: Suspend Z-Phe-OH (10 g) and N,O-Dimethylhydroxylamine HCl (3.9 g) in DCM (150 mL) at 0°C.

  • Coupling: Add DIPEA (12.9 g) followed by HOBt (5.4 g) and EDC·HCl (7.7 g).

    • Note: HOBt is crucial here to suppress racemization by forming an activated ester intermediate that is less prone to oxazolone formation than the O-acylisourea [1].

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash sequentially with 1N HCl, sat. NaHCO3, and Brine.

  • Result: Evaporation yields the Weinreb amide as a viscous oil or low-melting solid (Yield: >90%).

Protocol 3: Oxidation to Z-Phe-H (Aldehyde)

Target: (S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate

Rationale: Peptide aldehydes are potent protease inhibitors but are optically unstable. Oxidation of Z-Phe-ol (from Protocol 1) using Dess-Martin Periodinane (DMP) is superior to Swern oxidation in many labs due to operational simplicity and lack of noxious byproducts, while maintaining high enantiomeric excess [4].

Reagents:

  • Z-Phe-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Wet DCM (DMP requires trace water to accelerate mechanism).

Step-by-Step:

  • Setup: Dissolve Z-Phe-ol (5.0 g, 17.5 mmol) in DCM (80 mL).

  • Oxidation: Add DMP (8.9 g, 21.0 mmol) in one portion at 0°C.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (Aldehydes stain distinctly with 2,4-DNP).

  • Quench (Critical): Pour reaction into a 1:1 mixture of sat. NaHCO3 and sat.[5] Na2S2O3 (Sodium thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM. Dry over MgSO4 (avoid basic drying agents). Concentrate in vacuo.

  • Storage: Use immediately. Z-Phe-H racemizes on silica gel; do not chromatograph unless necessary. Store at -20°C under Argon.

Protocol 4: Diazoketone Formation (Arndt-Eistert Entry)

Target: (S)-Benzyl (4-diazo-3-oxo-1-phenylbutan-2-yl)carbamate

Rationale: This intermediate allows for one-carbon homologation to


-amino acids.[6] The mixed anhydride method is used to acylate diazomethane [5].[2][7][8]

Safety Warning: Diazomethane (CH2N2) is explosive and toxic.[1][7] Use a dedicated kit with polished glass joints, or substitute with TMS-Diazomethane (though yields may vary).

Step-by-Step:

  • Activation: Prepare the Mixed Anhydride of Z-Phe-OH exactly as in Protocol 1 (Steps 1-3), using NMM and Isobutyl chloroformate in THF at -15°C.

  • Diazomethane Addition: Filter the mixed anhydride solution directly into a pre-prepared, cold (0°C) solution of Diazomethane in Diethyl Ether (excess, ~3.0 equiv).

    • Note: The excess CH2N2 acts as a base to scavenge HCl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Excess CH2N2 is quenched by adding a few drops of Acetic Acid (until bubbling ceases).

  • Purification: Wash with sat. NaHCO3 and Brine. Concentrate to give the yellow crystalline diazoketone.

    • Validation: IR spectroscopy should show a strong characteristic diazo peak at ~2100 cm⁻¹.

Comparative Data & Troubleshooting

ParameterProtocol 1 (Alcohol)Protocol 2 (Weinreb)Protocol 3 (Aldehyde)Protocol 4 (Diazoketone)
Key Reagent NaBH4 / IBCFEDC / HOBtDess-Martin PeriodinaneCH2N2 / IBCF
Typical Yield 85–92%90–95%80–88%70–80%
Racemization Risk Low (if temp < -10°C)Very LowHigh (on silica/storage)Low
Purification RecrystallizationAcid/Base WashUse Crude (Unstable)Recrystallization
Primary Use Statine synthesisKetone synthesisProtease InhibitorsBeta-amino acids

Troubleshooting Guide:

  • Low Yield in Protocol 1: Often due to incomplete formation of the mixed anhydride. Ensure reagents are dry and the activation time is at least 15 mins.

  • Racemization in Protocol 2: Ensure HOBt is added before EDC. If using DMF, keep the reaction cool (0°C).

  • Aldehyde Decomposition: Z-Phe-H hydrates easily. Ensure all solvents for Protocol 3 workup are anhydrous if storing the product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Rodriguez, M., et al. (1991). A simple and mild procedure for the reduction of N-protected amino acids to amino alcohols. Tetrahedron Letters, 32(7), 923-926. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[9] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Myers, A. G., et al. (1999). Greatly Simplified Procedures for the Preparation of α-Amino Aldehydes and Their Use in the Synthesis of Chiral Building Blocks. Journal of the American Chemical Society, 121(30), 7207-7208. Link

  • Podlech, J., & Seebach, D. (1995).[8] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Peptide Synthesis &amp; Optimization

Topic: Minimizing Racemization of Z-Phe-OH During Activation Status: Active Ticket ID: Z-PHE-RAC-001 Assigned Specialist: Senior Application Scientist (Process Chemistry) Diagnostic Triage: Why is this happening? Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization of Z-Phe-OH During Activation

Status: Active Ticket ID: Z-PHE-RAC-001 Assigned Specialist: Senior Application Scientist (Process Chemistry)

Diagnostic Triage: Why is this happening?

Welcome to the Technical Support Center. If you are observing racemization (loss of chiral purity) when activating Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine), you are likely fighting a combination of steric and electronic factors specific to Phenylalanine.

While Z- (Cbz) protection is generally considered "racemization-safe" because it forms a urethane (carbamate) rather than an amide, Phenylalanine is an exception due to the electron-withdrawing nature of the benzyl side chain, which increases the acidity of the


-proton.
Immediate "Red Flag" Check

Before proceeding to the protocol, check your current conditions against this list. If you are using any of the items in the "High Risk" column, stop immediately.

ParameterSafe / Recommended High Risk (Racemization Prone)
Activation DIC/Oxyma Pure, DIC/HOAtDCC/DMAP (Critical Error), Acid Chlorides
Base 2,4,6-Collidine (TMP), NMMDIEA (DIPEA) , TEA, DBU
Solvent DCM, DCM/DMF mixturesPure DMF (if avoidable), DMSO
Temperature 0°C to 20°C> 25°C
Method Stepwise CouplingSegment Condensation (C-terminal activation)

CRITICAL WARNING: Never use DMAP (4-Dimethylaminopyridine) to catalyze the esterification or coupling of Z-Phe-OH. DMAP forms a highly reactive


-acylpyridinium salt that is extremely susceptible to base-catalyzed enolization, leading to rapid and massive racemization (often >10-20%).
The Mechanism: How Racemization Occurs[1][2][3][4][5][6][7]

To fix the problem, you must understand the enemy. Racemization of Z-Phe-OH during activation occurs primarily via two pathways.

  • Direct Enolization: The electron-withdrawing phenyl ring makes the

    
    -proton acidic. Strong bases (DIEA) remove this proton, forming a planar enolate that destroys chirality.
    
  • 5(4H)-Oxazolone Formation: While urethane protectors (Z) suppress this, "over-activation" (e.g., using carbodiimides without additives) can still force the formation of an oxazolone intermediate, which tautomerizes to lose chirality.

Visualization: The Racemization Pathway

RacemizationPath Start Z-Phe-OH (L-Isomer) ActiveEster O-Acylisourea (Reactive Intermediate) Start->ActiveEster + Carbodiimide Activator Activation (DIC/DCC) StableEster Active Ester (OBt/Oxyma) ActiveEster->StableEster + Additive (Fast) Oxazolone 5(4H)-Oxazolone ActiveEster->Oxazolone Slow / No Additive Enolate Planar Enolate ActiveEster->Enolate + Strong Base (DIEA) OR + DMAP Additive Additive (Oxyma/HOAt) Product Z-Phe-Amide (L-Isomer >99.8%) StableEster->Product + Amine Racemate Racemic Mixture (L + D Isomers) Oxazolone->Racemate Tautomerization Enolate->Racemate Reprotonation

Caption: Figure 1. Kinetic competition between stable active ester formation (Green path) and racemization pathways (Red paths). Note that Strong Base/DMAP accelerates the Enolate path.

Optimized Protocols (The Fix)
Protocol A: Standard Solution Phase Coupling

Use this for standard peptide synthesis where Z-Phe-OH is being coupled to a primary amine.

The Logic: We use DIC (Diisopropylcarbodiimide) as the activator because the urea byproduct is soluble in organic solvents (unlike DCC).[1] We use Oxyma Pure as the additive because it is superior to HOBt in suppressing racemization and safer than HOAt.[1] We use Collidine as the base because it is too sterically hindered to abstract the


-proton effectively.

Reagents:

  • Z-Phe-OH (1.0 equiv)

  • Amine Component (1.0 equiv)

  • Oxyma Pure (1.0 equiv) [Alternative: HOAt]

  • DIC (1.0 equiv)

  • 2,4,6-Collidine (1.0 - 2.0 equiv, only if amine is a salt)

  • Solvent: DCM (preferred) or DMF (if solubility is required)

Step-by-Step:

  • Dissolution: Dissolve Z-Phe-OH and Oxyma Pure in the minimum amount of DCM/DMF at 0°C.

  • Activation: Add DIC. Stir for 2-3 minutes at 0°C to form the active Oxyma ester. Note: Pre-activation minimizes contact between the free amine and the highly reactive O-acylisourea.

  • Coupling: Add the Amine component.[2]

    • If the amine is a free base:[1] Add directly.

    • If the amine is a salt (e.g., HCl): Premix the amine salt with Collidine (1.0 equiv per HCl) in a separate vial, then add to the reaction. Do not use DIEA.

  • Reaction: Allow to warm to room temperature. Monitor via HPLC.

Protocol B: Difficult/Hindered Couplings (Segment Condensation)

Use this if Z-Phe is the C-terminus of a peptide fragment being coupled to another fragment.

The Logic: Segment condensation is the highest risk scenario. Here, we use DEPBT , a phosphonium reagent that is uniquely resistant to racemization for sensitive amino acids like Phe and His.

Reagents:

  • Z-Peptide-Phe-OH (1.0 equiv)

  • Amine Fragment (1.0 equiv)

  • DEPBT (1.1 equiv)

  • Collidine or NMM (2.0 equiv)

  • Solvent: DMF/THF

Step-by-Step:

  • Dissolve the Z-Peptide-Phe-OH and the Amine Fragment in DMF. Cool to 0°C.

  • Add Collidine.[2][3][4]

  • Add DEPBT last.

  • Stir at 0°C for 1 hour, then room temperature overnight.

Comparative Data: Additive Performance

The following table summarizes the racemization levels of Z-Phe-Val-OH activation coupled with H-Ala-OMe (Anderson Test), a classic stress test for racemization.

Coupling ReagentAdditiveBase% DL-Isomer (Racemization)Verdict
DCCNoneTEA10 - 20% Unacceptable
DCCDMAPTEA> 30% Catastrophic
DICHOBtDIEA2 - 4%Moderate Risk
DICHOAtDIEA< 1%Good
DIC Oxyma Pure Collidine < 0.2% Recommended
DEPBT (Built-in)Collidine < 0.1% Excellent

Data synthesized from Carpino et al. and Albericio et al. (See References).

Troubleshooting Decision Tree

Not sure what to change? Follow this logic flow to diagnose your specific issue.

Troubleshooting Start Racemization Detected (>1% D-Isomer) Q1 Are you using DMAP? Start->Q1 A1_Yes Stop. Remove DMAP. Use Oxyma Pure. Q1->A1_Yes Yes Q2 Are you using DIEA/TEA? Q1->Q2 No A2_Yes Switch base to 2,4,6-Collidine or NMM. Q2->A2_Yes Yes Q3 Is the solvent 100% DMF? Q2->Q3 No A3_Yes Try DCM or DCM/DMF mix. Polarity increases racemization. Q3->A3_Yes Yes Q4 Is it a Segment Condensation? Q3->Q4 No A4_Yes Switch reagent to DEPBT. Keep Temp < 0°C. Q4->A4_Yes Yes

Caption: Figure 2. Step-by-step troubleshooting logic for eliminating Z-Phe-OH racemization.

FAQ: Frequently Asked Questions

Q: Can I use TBTU or HBTU with Z-Phe-OH? A: You can, but be careful. TBTU/HBTU require a base (DIEA) to function. As discussed, DIEA can promote enolization of Z-Phe. If you must use uronium salts, switch to COMU with Collidine , as COMU contains the superior Oxyma leaving group and Collidine is a safer base.

Q: I need to make the Z-Phe ester, not the amide. How do I do this without DMAP? A: This is difficult because DMAP is the standard catalyst for esterification. To avoid racemization:

  • Use MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with N-Methylimidazole (NMI).

  • Or, use the symmetric anhydride method with a catalytic amount of DMAP (0.1 equiv) at -20°C, but monitor strictly.

Q: How do I detect the D-isomer? A: Standard C18 HPLC often cannot separate enantiomers. You need:

  • Chiral HPLC: Using a column like Chiralpak IA/IB.

  • Marfey's Method: Hydrolyze a small sample, derivatize with FDAA (Marfey's Reagent), and analyze on standard C18 HPLC. The diastereomers formed will separate easily.

References
  • Carpino, L. A. (1993).[5][6] "1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive."[1][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398.[6] Link

    • Establishes HOAt as superior to HOBt for racemiz
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][7] Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Defines Oxyma Pure as the modern gold standard for safety and low racemiz
  • Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). "The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts." Angewandte Chemie International Edition, 41(3), 441–445.
  • Atherton, E., Benoiton, N. L., et al. (1981). "Racemization of activated, urethane-protected amino-acids by p-dimethylaminopyridine. Significance in solid-phase peptide synthesis." Journal of the Chemical Society, Chemical Communications, (7), 336-337. Link

    • The seminal paper identifying DMAP as a major cause of racemiz

Sources

Optimization

Technical Support Center: Stabilizing Z-Phe-OH Solutions

Subject: Best Practices for the Solubilization and Long-Term Storage of N-Carbobenzoxy-L-phenylalanine (Z-Phe-OH) Ticket ID: ZPHE-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for the Solubilization and Long-Term Storage of N-Carbobenzoxy-L-phenylalanine (Z-Phe-OH) Ticket ID: ZPHE-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are likely working with Z-Phe-OH (N-Carbobenzoxy-L-phenylalanine) as a chiral building block for peptide synthesis or as a substrate for enzyme kinetics (e.g., Carboxypeptidase A). While the solid reagent is robust, its stability in solution is compromised by three primary vectors: racemization (loss of chirality), carbamate hydrolysis (loss of protection), and precipitation (concentration drift).

This guide replaces generic storage advice with a chemically grounded protocol designed to maintain enantiomeric purity (>99% L-isomer) and structural integrity over extended periods.

Module 1: The Chemistry of Instability

To stabilize Z-Phe-OH, one must first understand what destroys it. The Z-group (benzyloxycarbonyl) is generally stable to mild bases and oxidizing agents, but the phenylalanine moiety introduces specific vulnerabilities.

The Racemization Risk

The alpha-proton (


-H) of Z-Phe-OH is acidic. In the presence of base or elevated temperatures, this proton can be removed, leading to an enol intermediate or an oxazolone formation. This destroys the chiral center, converting pure L-Z-Phe-OH into a racemic mixture (D/L).
  • Trigger: High pH (>9.0), tertiary amines, or heat.

  • Result: Loss of biological activity (enzymes are stereospecific).

The Solubility Paradox

Z-Phe-OH is hydrophobic.

  • In Water: It is practically insoluble at acidic or neutral pH. It requires conversion to its carboxylate salt (pH > 7.5) to dissolve, but high pH accelerates racemization.

  • In Organic Solvents: It dissolves well in DMSO, DMF, and Ethanol. However, DMSO is hygroscopic (absorbs water), and DMF can degrade into dimethylamine, which is basic and triggers racemization.

Degradation Pathways Visualization

The following diagram illustrates the chemical risks associated with different environmental triggers.

ZPheDegradation ZPhe Native Z-Phe-OH (L-Isomer) Base Strong Base / High pH (>9.0) ZPhe->Base Acid Strong Acid (HBr/AcOH) ZPhe->Acid H2 Hydrogenation (Pd/C + H2) ZPhe->H2 Racem Racemization (D/L Mixture) Base->Racem Proton Abstraction Cleavage Deprotection (H-Phe-OH + CO2 + Toluene) Acid->Cleavage Acidolysis H2->Cleavage Hydrogenolysis

Figure 1: Chemical degradation pathways for Z-Phe-OH. Red paths indicate storage risks; yellow indicates intentional synthetic cleavage.

Module 2: Solvent Selection & Preparation

Do not use a "one size fits all" solvent. Select based on your application.

Solvent SystemSolubility Limit (Approx.)Stability ProfileRecommended Use
DMSO (Anhydrous) ~100 mg/mL (334 mM)High. Frozen at -20°C, DMSO is inert. Liquid DMSO risks water absorption.Primary Stock Solution. Long-term storage (>1 month).[1]
Ethanol (Abs.) HighModerate. Volatile; concentration changes due to evaporation.Short-term working stocks (Days).
DMF HighLow. Decomposes to amines over time, causing racemization.Avoid for storage. Use only for immediate synthesis.
Aqueous Buffer Low (requires pH > 7.5)Low. Risk of microbial growth and slow hydrolysis.Immediate biological assays only.
Protocol A: Preparation of Long-Term Stock (DMSO)

Target: 100 mM Stock Solution Materials: Anhydrous DMSO (freshly opened), Amber Glass Vials (Silanized), Teflon-lined caps.

  • Calculate: For 10 mL of 100 mM solution, weigh 299.3 mg of Z-Phe-OH (MW: 299.32 g/mol ).

  • Dissolve: Add solids to the vial first. Add 5 mL of anhydrous DMSO. Vortex until fully dissolved.

    • Note: If the DMSO is old, it may contain water. Sonicate briefly if dissolution is slow.

  • Volume Adjust: Top up to exactly 10 mL with DMSO.

  • Aliquot: Crucial Step. Divide into 500 µL aliquots in small glass vials.

    • Why? Repeated freeze-thaw cycles introduce moisture (condensation), which precipitates the hydrophobic Z-Phe-OH.

  • Store: Seal with Parafilm. Store at -20°C (1 month) or -80°C (6 months).

Protocol B: Preparation of Aqueous Working Solution

Target: Enzyme Assay Substrate (e.g., 1 mM) Context: Z-Phe-OH will precipitate in pure water.

  • Starting Material: Thaw one aliquot of the DMSO stock (Protocol A).

  • Buffer Prep: Prepare a buffer (e.g., Tris-HCl or Phosphate) at pH 7.5.

    • Warning: Do not use pH > 9.0 to force solubility; this causes racemization.

  • Dropwise Addition: While stirring the buffer rapidly, add the DMSO stock dropwise.

    • Rule of Thumb: Keep final DMSO concentration < 5% (v/v) to avoid inhibiting enzymes, unless your assay tolerates higher organic content.

  • Usage: Use immediately. Do not store aqueous dilutions.

Module 3: Troubleshooting & FAQ

Q1: My Z-Phe-OH solution has turned cloudy upon thawing. Is it ruined?

Diagnosis: This is likely precipitation , not chemical degradation. Root Cause: DMSO is hygroscopic.[1] If the vial was not sealed tightly, atmospheric water condensed inside, lowering the solubility of the hydrophobic Z-Phe-OH. Fix:

  • Warm the vial to 37°C for 5-10 minutes.

  • Sonicate for 30 seconds.

  • If it clears, it is safe to use. If it remains cloudy, the water content is too high; filter (0.22 µm) to remove aggregates, but verify concentration via UV (Absorbance at 257 nm) as it may have dropped.

Q2: How do I know if my Z-Phe-OH has racemized?

Diagnosis: Enantiomeric impurity. Test: Standard HPLC on a C18 column cannot separate enantiomers. You must use a Chiral Column (e.g., Chiralpak AD-H or OD-H) or measure optical rotation.

  • Quick Check: Pure Z-L-Phe-OH has an optical rotation

    
     (c=5, acetic acid) [1].[2] A drop in this value toward 0 indicates racemization.
    
Q3: Can I autoclave Z-Phe-OH solutions for sterility?

Answer: Absolutely NOT. Reason: The high heat (121°C) and pressure will cause rapid hydrolysis of the carbamate (Z-group) and promote racemization. Alternative: Prepare the solution in a biological safety cabinet using sterile-filtered DMSO and filter-sterilize the final aqueous solution using a 0.22 µm PVDF membrane.

Module 4: Decision Matrix for Storage

Use this workflow to determine the correct storage path for your specific needs.

StorageDecision Start Start: Z-Phe-OH Solid Usage When will you use it? Start->Usage Immediate Immediate Use (< 24 Hours) Usage->Immediate LongTerm Long Term (> 1 Week) Usage->LongTerm Solvent Select Solvent Immediate->Solvent DMSO Anhydrous DMSO (Aliquot & Freeze) LongTerm->DMSO Ethanol Ethanol/Methanol (Seal Tightly) Solvent->Ethanol Synthesis Buffer Aqueous Buffer (pH 7.5 - 8.0) Solvent->Buffer Bio-Assay Freeze Store at -20°C (Max 1 Month) DMSO->Freeze DeepFreeze Store at -80°C (Max 6 Months) DMSO->DeepFreeze Discard Discard Unused After 24h Ethanol->Discard Buffer->Discard

Figure 2: Decision tree for solvent selection and storage duration.

References

  • Sigma-Aldrich. Z-Phe-OH Product Specification & Properties.[2] (Accessed 2024).

  • MedChemExpress. Z-Phe-OH Technical Data Sheet: Storage and Solubility. (Accessed 2024).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Detailed review of Z-group stability mechanisms).

  • Tocris Bioscience. Stability and Storage of Bioactive Chemicals.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of Z-Phe-OH and associated solvents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Z-Phe-OH

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. N-α-Carbobenzyloxy-L-phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. N-α-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH) is a cornerstone building block, and understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, impurity profiling, and quality control. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of Z-Phe-OH, grounded in experimental data and mechanistic insights, to empower researchers in their analytical endeavors.

Introduction: The Significance of Z-Phe-OH in Synthetic Chemistry

The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, remains a widely used amine protecting group in organic synthesis, particularly in the construction of peptides.[1] Its stability under various conditions and facile removal via catalytic hydrogenolysis make it an invaluable tool. Z-Phe-OH, with its molecular weight of 299.32 g/mol , is a frequent player in the synthesis of peptide-based therapeutics and complex organic molecules.[2] A thorough understanding of its gas-phase fragmentation is therefore not merely academic but a practical necessity for confident structural elucidation.

Ionization and Key Fragmentation Pathways of Z-Phe-OH

Under typical Electrospray Ionization (ESI) conditions, Z-Phe-OH can be analyzed in both positive and negative ion modes. The fragmentation patterns observed upon Collision-Induced Dissociation (CID) provide a wealth of structural information, revealing cleavages within both the protective Z-group and the phenylalanine residue.

Negative Ion Mode ESI-MS/MS: The Prominence of Benzyl Alcohol Loss

In negative ion mode ESI-MS, Z-Phe-OH readily forms a deprotonated molecule, [M-H]⁻, at m/z 298.3. Upon CID, a dominant and highly characteristic fragmentation pathway is the neutral loss of benzyl alcohol (C₇H₈O, 108.14 Da). This occurs via a rearrangement reaction, leading to the formation of an isocyanate intermediate. This fragmentation is a hallmark of N-benzyloxycarbonyl-protected compounds in the negative ion mode.[3][4][5]

The proposed fragmentation pathway is illustrated below:

G M_H [M-H]⁻ m/z 298.3 Loss_BnOH Neutral Loss (- C₇H₈O) M_H->Loss_BnOH CID Isocyanate Isocyanate Intermediate m/z 190.1 Loss_BnOH->Isocyanate Loss_CO Neutral Loss (- CO) Isocyanate->Loss_CO Final_Fragment [C₉H₉NO]⁻ m/z 147.1 Loss_CO->Final_Fragment

Caption: Proposed fragmentation of [Z-Phe-OH - H]⁻ in negative ion mode.

Positive Ion Mode ESI-MS/MS: A Competition of Pathways

In positive ion mode, Z-Phe-OH typically forms a protonated molecule, [M+H]⁺, at m/z 300.3. The fragmentation of this ion is more complex, featuring competing pathways involving the Z-group and the phenylalanine backbone.

Key Fragmentation Pathways of Protonated Z-Phe-OH:

  • Loss of Toluene (C₇H₈, 92.14 Da): A significant fragmentation pathway involves the loss of toluene from the benzyloxycarbonyl group, leading to a fragment ion at m/z 208.2. This is a common fragmentation for compounds containing a benzyl group.[6]

  • Formation of the Tropylium Ion (C₇H₇⁺, 91.05 Da): The highly stable tropylium ion is a ubiquitous fragment in the mass spectra of benzyl-containing compounds and serves as a strong indicator of the Z-group.

  • Decarboxylation (-CO₂, 44.01 Da): Loss of carbon dioxide from the carboxylic acid moiety is a common fragmentation for amino acids, resulting in a fragment at m/z 256.3.

  • Iminium Ion Formation: Cleavage of the bond between the alpha-carbon and the carbonyl carbon of the phenylalanine residue, accompanied by the loss of CO, can lead to the formation of an iminium ion.

  • Side Chain Fragmentation: Fragmentation of the phenylalanine side chain can also occur, although it is often less prominent than the cleavages associated with the protecting group and the carboxylic acid.

The interplay of these pathways is depicted in the following workflow:

G MH [M+H]⁺ m/z 300.3 Loss_Toluene Loss of Toluene (- C₇H₈) MH->Loss_Toluene CID Tropylium Tropylium Ion m/z 91.1 MH->Tropylium Loss_CO2 Decarboxylation (- CO₂) MH->Loss_CO2 CID Iminium Iminium Ion Formation MH->Iminium CID Fragment_208 m/z 208.2 Loss_Toluene->Fragment_208 Fragment_256 m/z 256.3 Loss_CO2->Fragment_256 Fragment_Iminium m/z 120.1 Iminium->Fragment_Iminium

Caption: Competing fragmentation pathways of protonated Z-Phe-OH.

Comparative Analysis: Z-Phe-OH vs. Other Protected Amino Acids

To fully appreciate the diagnostic value of the observed fragmentation patterns, it is instructive to compare them with those of other commonly used protected amino acids.

Protecting GroupCharacteristic Neutral Loss/Fragment IonDiagnostic Utility
Z (Carbobenzyloxy) Loss of benzyl alcohol (108 Da) in negative mode; Loss of toluene (92 Da) and tropylium ion (91 Da) in positive mode.Highly indicative of the Z-group.
Boc (tert-Butoxycarbonyl) Loss of isobutylene (56 Da) or the entire Boc group (100 Da).Readily identifies the Boc protecting group.
Fmoc (Fluorenylmethyloxycarbonyl) Characteristic fragment ion at m/z 179 corresponding to the fluorenyl group.Unambiguous identification of the Fmoc group.
Unprotected Phenylalanine Loss of H₂O and CO from the protonated molecule.Provides a baseline for the fragmentation of the amino acid core.

This comparative data underscores how the fragmentation of the protecting group often dominates the mass spectrum, providing a clear and immediate identification of the protecting strategy employed.

Experimental Protocol: Acquiring High-Quality MS/MS Data for Z-Phe-OH

To obtain reliable and reproducible fragmentation data for Z-Phe-OH, the following experimental protocol is recommended for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Z-Phe-OH in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. For positive ion mode, use a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. For negative ion mode, use 50:50 acetonitrile:water with 0.1% ammonium hydroxide.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the precursor ion ([M+H]⁺ or [M-H]⁻).

  • MS1 Scan:

    • Acquire a full scan mass spectrum (MS1) to confirm the presence and purity of the precursor ion (m/z 300.3 for [M+H]⁺ or m/z 298.3 for [M-H]⁻).

  • MS/MS (CID) Scan:

    • Select the precursor ion of interest using the first mass analyzer (quadrupole).

    • Apply a range of collision energies (e.g., 10-40 eV) in the collision cell to induce fragmentation.

    • Acquire the product ion spectrum (MS/MS) using the second mass analyzer (TOF or third quadrupole).

    • It is advisable to perform a collision energy ramp to obtain a comprehensive fragmentation pattern.

  • Data Analysis:

    • Identify the major fragment ions and calculate the corresponding neutral losses.

    • Propose fragmentation pathways based on known chemical principles and comparison with literature data.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry a 1 mg/mL Stock b Dilution to 1-10 µg/mL a->b c Infusion & ESI b->c d MS1 Scan c->d e MS/MS (CID) d->e f Data Analysis e->f

Caption: Experimental workflow for Z-Phe-OH MS/MS analysis.

Conclusion: Leveraging Fragmentation Patterns for Confident Analysis

The mass spectrometry fragmentation patterns of Z-Phe-OH are rich with structural information. By understanding the characteristic cleavages of both the carbobenzyloxy protecting group and the phenylalanine core, researchers can confidently identify this important synthetic building block, monitor its reactions, and characterize related impurities. The dominance of fragmentation pathways associated with the protecting group, such as the loss of benzyl alcohol in negative ion mode and the formation of the tropylium ion in positive ion mode, provides a rapid and reliable diagnostic handle. This guide serves as a foundational resource for scientists and professionals who rely on mass spectrometry for the rigorous analysis of protected amino acids in their pursuit of novel therapeutics and chemical entities.

References

  • Jiaxi Xu, et al. (2012). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions.
  • ResearchGate. (n.d.). Scheme 2 Fragmentation observed in the ESI tandem mass spectra of compounds 1–3. Retrieved February 10, 2026, from [Link].

  • Ingenta Connect. (n.d.). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Am.... Retrieved February 10, 2026, from [Link].

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved February 10, 2026, from [Link].

  • ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. Retrieved February 10, 2026, from [Link].

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 10, 2026, from [Link].

  • ACS Publications. (2002, October 1). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. Retrieved February 10, 2026, from [Link].

  • CORE. (2002, September 5). Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. Retrieved February 10, 2026, from [Link].

  • ResearchGate. (n.d.). Two peaks from single L-Phe in IM and their MS/MS spectra and putative.... Retrieved February 10, 2026, from [Link].

  • PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Retrieved February 10, 2026, from [Link].

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved February 10, 2026, from [Link].

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved February 10, 2026, from [Link].

  • ResearchGate. (n.d.). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved February 10, 2026, from [Link].

  • PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved February 10, 2026, from [Link].

  • Journal of Chinese Mass Spectrometry Society. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of magnoflorine under positive ion mode. Retrieved February 10, 2026, from [Link].

  • TSI Journals. (2006, December 21). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved February 10, 2026, from [Link].

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved February 10, 2026, from [Link].

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 10, 2026, from [Link].

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved February 10, 2026, from [Link].

Sources

Comparative

Comparative Guide: Z-Phe-OH vs. Fmoc-Phe-OH in Advanced Peptide Synthesis

Executive Summary In the landscape of modern peptide synthesis, Fmoc-Phe-OH (9-Fluorenylmethyloxycarbonyl-L-phenylalanine) is the industry standard for routine Solid-Phase Peptide Synthesis (SPPS) due to its avoidance of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptide synthesis, Fmoc-Phe-OH (9-Fluorenylmethyloxycarbonyl-L-phenylalanine) is the industry standard for routine Solid-Phase Peptide Synthesis (SPPS) due to its avoidance of hydrofluoric acid (HF). However, Z-Phe-OH (Carbobenzyloxy-L-phenylalanine), despite being an older technology, retains a critical "superiority niche" in large-scale solution-phase synthesis and the construction of base-sensitive complex targets .

This guide objectively analyzes where Z-Phe-OH outperforms Fmoc-Phe-OH, supported by mechanistic logic and experimental workflows.

The Verdict at a Glance
FeatureZ-Phe-OH Fmoc-Phe-OH Winner
Primary Utility Solution Phase / Industrial ScaleSolid Phase (SPPS)Context Dependent
Cleavage Mechanism Hydrogenolysis (

) or Strong Acid (HBr)
Base (Piperidine)Z (for base-sensitive targets)
Solubility (Organic) High (EtOAc, DCM, THF)Moderate (DMF, NMP)Z (Broader solvent range)
Purification (Workup) Allows Basic Extraction (

)
Base Labile (Cannot wash with base)Z (Superior workup)
Atom Economy High (Byproducts: Toluene,

)
Lower (Byproduct: Dibenzofulvene)Z

Part 1: The Orthogonal Divide (Mechanism)

The primary advantage of Z-Phe-OH lies in its orthogonality . While Fmoc is removed by base, Z is stable to base.[1] This fundamental difference dictates their application.[2][]

Mechanistic Pathway Analysis

The Z group is removed via catalytic hydrogenation or strong acid, leaving the peptide bond intact. In contrast, Fmoc removal relies on a base-catalyzed


-elimination mechanism.

Orthogonality Z_Phe Z-Phe-Peptide Condition_H2 H2 / Pd-C (Hydrogenolysis) Z_Phe->Condition_H2 Cleavage Condition_Base 20% Piperidine (Base) Z_Phe->Condition_Base STABLE Fmoc_Phe Fmoc-Phe-Peptide Fmoc_Phe->Condition_H2 STABLE (mostly) Fmoc_Phe->Condition_Base Cleavage Product H-Phe-Peptide (Free Amine) Condition_H2->Product Toluene + CO2 (Gas) Condition_Base->Product Dibenzofulvene (Solid)

Figure 1: Orthogonal stability profiles. Z-Phe-OH allows for synthetic manipulations in basic conditions without deprotection, a capability Fmoc lacks.

Part 2: Solution-Phase Scalability & Workup

The most significant advantage of Z-Phe-OH over Fmoc-Phe-OH is observed during solution-phase synthesis workups .

The "Basic Wash" Advantage

In solution synthesis, driving a reaction to completion often requires excess starting acid.

  • With Z-Phe-OH: You can wash the organic reaction mixture with mild base (e.g.,

    
     or 
    
    
    
    ). The base converts unreacted Z-Phe-OH into its water-soluble salt, removing it from the organic layer. The Z-protected product remains in the organic layer.
  • With Fmoc-Phe-OH: You cannot wash with base. The base will cleave the N-terminal Fmoc group, destroying your product or causing premature polymerization. This forces the use of expensive chromatography for purification.

Experimental Data: Solubility & Handling
PropertyZ-Phe-OHFmoc-Phe-OHImpact on Synthesis
Melting Point 85–87 °C180–185 °CZ-Phe melts lower, indicating higher solubility in a wider range of solvents (EtOAc, DCM).
Solubility (EtOAc) >100 mg/mL<10 mg/mLZ-Phe allows synthesis in Ethyl Acetate, a greener, easier-to-remove solvent than DMF.
Byproducts Toluene (Liquid),

(Gas)
Dibenzofulvene (Solid)Z byproducts are easily removed by evaporation; Fmoc byproducts require scavenging or chromatography.

Part 3: Chemical Stability & Racemization

While both protecting groups are carbamates and generally suppress oxazolone formation (the primary pathway for racemization), the deprotection environment creates a divergence in stereochemical integrity.

The Base-Sensitivity Risk (Fmoc)

When synthesizing segment condensations (joining two peptide fragments), the C-terminal amino acid of the N-terminal fragment is activated.

  • If Fmoc is used, the subsequent removal of Fmoc requires base.[1][2][4][5][6]

  • Risk: Repeated exposure to piperidine can cause base-catalyzed racemization of sensitive C-terminal residues (e.g., Cys, His, Phe) via direct proton abstraction at the

    
    -carbon.
    
The Hydrogenation Advantage (Z)

Z-removal is neutral (hydrogenolysis). It does not subject the peptide to nucleophilic attack or high pH, preserving the chiral integrity of sensitive residues like phenylglycine or cysteine (if S-protected appropriately).

Critical Insight: For the synthesis of Depsipeptides (peptides containing ester bonds), Z-Phe-OH is mandatory. The piperidine used to remove Fmoc will often hydrolyze the ester bond in the depsipeptide backbone. Z-removal conditions leave the ester bond untouched.

Part 4: Validated Experimental Protocol

This protocol demonstrates the "Basic Wash" advantage of Z-Phe-OH, which is impossible with Fmoc-Phe-OH.

Protocol: Solution Phase Synthesis of Z-Phe-Leu-OMe

Objective: Synthesize a dipeptide without column chromatography.

Reagents
  • A: Z-Phe-OH (1.0 equiv)

  • B: H-Leu-OMe·HCl (1.1 equiv)

  • C: EDC·HCl (1.1 equiv) / HOBt (1.1 equiv)

  • D: N-Methylmorpholine (NMM) (2.2 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM

Step-by-Step Workflow
  • Dissolution: Dissolve Z-Phe-OH and H-Leu-OMe·HCl in EtOAc (0.1 M concentration).

    • Note: Fmoc-Phe-OH would likely require DMF here, making workup harder.

  • Activation & Coupling: Add NMM, followed by EDC/HOBt at 0°C. Stir warming to RT for 4-12 hours.

  • The "Z-Advantage" Workup:

    • Wash 1 (Acidic): Wash organic layer with 1N HCl (removes unreacted amine and NMM).

    • Wash 2 (Basic): Wash organic layer with saturated

      
       .
      
      • Mechanism:[][7][8] This converts excess Z-Phe-OH into Z-Phe-

        
         (water soluble).
        
      • Contrast:If this were Fmoc-Phe-OH, this step would cleave the Fmoc group.

    • Wash 3 (Neutral): Wash with Brine.

  • Isolation: Dry over

    
    , filter, and evaporate.
    
  • Result: Pure Z-Phe-Leu-OMe is obtained as a foam/oil. No chromatography required.

Workflow Diagram: Purification Logic

Workup Reaction_Mix Reaction Mixture (Product + Excess Acid + Excess Amine) Acid_Wash 1. Acid Wash (HCl) Reaction_Mix->Acid_Wash Fmoc_Path If Fmoc-Phe used... Acid_Wash->Fmoc_Path Z_Path If Z-Phe used... Acid_Wash->Z_Path Base_Wash 2. Base Wash (NaHCO3) Pure_Z Pure_Z Base_Wash->Pure_Z Removes excess Acid Yields Pure Product Degraded Degraded Base_Wash->Degraded Fmoc Cleaved Product Lost Fmoc_Path->Base_Wash FATAL ERROR Z_Path->Base_Wash Safe

Figure 2: The purification workflow demonstrating why Z-protection enables simplified extractive workup (acid/base washes) that Fmoc cannot withstand.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Z-Phe-OH

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of drug intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of drug intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules such as N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), a common building block in peptide synthesis, the presence of its D-enantiomer can lead to the formation of diastereomeric impurities with potentially altered pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric excess (ee) is a critical quality control step.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of Z-Phe-OH: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). We will explore the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your research and development needs.

The Critical Role of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. In the context of peptide synthesis, the incorporation of an unintended D-amino acid can alter the peptide's three-dimensional structure, affecting its binding to target receptors and its metabolic stability. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs, making robust and validated analytical methods for ee determination indispensable.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for determining the enantiomeric excess of Z-Phe-OH depends on several factors, including the required accuracy and sensitivity, sample throughput, availability of instrumentation, and the need for destructive or non-destructive analysis. The following table provides a high-level comparison of the techniques discussed in this guide.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers on a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral capillary column.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization required to increase volatility.Simple mixing with a chiral solvating agent.Dissolution in the background electrolyte.
Destructive? YesYesNoYes
Typical Analysis Time 5-30 minutes10-40 minutes5-15 minutes10-30 minutes
Resolution High to ExcellentExcellentModerate to HighExcellent
Sensitivity (LOD) ~0.1 µg/mL[1]Low ng/mL to pg/mL~0.1% of minor enantiomerng/mL to pg/mL
Key Advantage Broad applicability, well-established.High resolution and sensitivity.Non-destructive, provides structural information.High efficiency, low sample and solvent consumption.
Key Disadvantage Higher solvent consumption.Derivatization can be complex and prone to racemization.Lower sensitivity compared to chromatographic methods.Method development can be complex.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for the determination of enantiomeric excess due to its robustness, versatility, and the commercial availability of a wide array of chiral stationary phases (CSPs). The separation is based on the differential interaction of the enantiomers with the CSP, leading to different retention times.

Principle of Separation

The enantiomers of Z-Phe-OH form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification.

Experimental Workflow

Sources

Comparative

FTIR Spectrum Interpretation Guide: N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)

This guide provides a technical framework for the structural validation of N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH) using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers requiring object...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the structural validation of N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH) using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers requiring objective spectral interpretation to confirm synthesis success (Z-protection) or assess purity against precursors and alternatives.

[1]

Executive Summary: The Diagnostic Utility of FTIR

In peptide synthesis, Z-Phe-OH (CAS: 1161-13-3) serves as a critical intermediate where the amine of L-phenylalanine is protected by a benzyloxycarbonyl (Cbz or Z) group. While NMR is the gold standard for structural elucidation, FTIR is the superior tool for rapid, solid-state assessment of functional group transformation .

The diagnostic power of FTIR here lies in the Carbonyl Region (1500–1800 cm⁻¹) . The successful conversion of zwitterionic L-Phenylalanine to the non-zwitterionic Z-Phe-OH results in a dramatic spectral shift—moving from carboxylate salts to free carboxylic acids and urethanes. This guide outlines how to interpret these shifts to validate product identity.

Spectral Analysis: Peak Assignment & Causality

The spectrum of Z-Phe-OH is defined by three distinct moieties: the Carboxylic Acid , the Carbamate (Z-group) , and the Aromatic Systems .

Table 1: Critical Diagnostic Bands for Z-Phe-OH
Functional GroupModeWavenumber (cm⁻¹)Diagnostic Significance
Urethane (Carbamate) C=O[1] Stretch 1680 – 1705 Primary Confirmation. Indicates successful attachment of the Z-group. Often appears as a shoulder or split peak with the acid C=O.
Carboxylic Acid C=O[1][2][3][4] Stretch 1710 – 1740 Confirms the acid is protonated (-COOH) and not a salt (-COO⁻). Usually the strongest peak.
Amide II N-H Bending 1520 – 1550 Characteristic of the urethane linkage (-NH-CO-O-).
Hydroxyl (Acid) O-H Stretch 2500 – 3300 Very broad, "hairy" baseline underlying C-H stretches. Indicates free acid dimerization.
Amine (Urethane) N-H Stretch 3300 – 3350 Sharp peak. Distinguishes protected amine from the broad NH₃⁺ of the precursor.
Aromatic Ring C-H Out-of-Plane 690 & 740 Strong doublet characteristic of monosubstituted benzene (from the Z-group and Phe side chain).
Ether Linkage C-O-C Stretch 1050 – 1250 Confirms the ester-like oxygen within the carbamate backbone.

Technical Insight: The carbonyl region often shows a "doublet" or a broadened peak with a shoulder because the Urethane C=O and the Carboxylic Acid C=O absorb at very similar frequencies. Resolution of these two bands depends heavily on the crystalline packing and hydrogen bonding network of the solid sample.

Comparative Analysis: Validation Against Alternatives

To objectively assess the "performance" of your synthesis or raw material, you must compare the spectrum against its logical precursors and alternatives.

Scenario A: Reaction Success (Z-Phe-OH vs. L-Phenylalanine)

Objective: Did the protection reaction work?

  • L-Phenylalanine (Precursor): Exists as a Zwitterion (NH₃⁺ / COO⁻).

    • Key Feature: No carbonyl peak >1700 cm⁻¹.[4]

    • Dominant Bands: Asymmetric Carboxylate stretch at ~1560–1600 cm⁻¹ and broad NH₃⁺ absorption (~3000 cm⁻¹).

  • Z-Phe-OH (Product): Non-zwitterionic.

    • Key Shift: Appearance of strong C=O bands at 1680–1740 cm⁻¹ .

    • Disappearance: Loss of the strong carboxylate band at ~1580 cm⁻¹.

Scenario B: Identity Verification (Z-Phe-OH vs. Boc-Phe-OH)

Objective: Distinguishing between protecting groups.

FeatureZ-Phe-OH (Benzyloxycarbonyl)Boc-Phe-OH (tert-Butyloxycarbonyl)
Aromatic Region Strong Doublet (690/740 cm⁻¹) due to two phenyl rings (Z-group + Phe side chain).Single Pattern (only Phe side chain). Less intense aromatic deformation.[1]
Aliphatic Region Weak aliphatic C-H stretching (only CH₂ groups).Strong Doublet (~1365 & 1390 cm⁻¹) . The "Gem-Dimethyl" rock of the t-Butyl group.
C=O Region Urethane C=O often lower (~1690 cm⁻¹) due to conjugation with benzyl.Urethane C=O often higher (~1700+ cm⁻¹) due to inductive effect of t-butyl.
Experimental Protocol: Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T), this protocol includes "Stop/Go" validation steps.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for Z-Phe-OH to avoid moisture exchange which can ionize the acid.

Step-by-Step Methodology:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.

    • Validation: Run a background scan. If peaks appear >0.005 Abs, reclean.

  • Sample Drying: Z-Phe-OH is hygroscopic. Dry the sample in a vacuum desiccator for 1 hour before analysis.

    • Causality: Water mimics OH bands and can cause partial ionization (COOH → COO⁻), creating false peaks at 1580 cm⁻¹.

  • Sample Deposition: Place ~5 mg of solid powder on the crystal. Apply high pressure using the anvil.

    • Target: Ensure intimate contact. Poor contact yields noisy baselines.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000 – 600 cm⁻¹

  • CO₂ Correction: Manually check 2300–2400 cm⁻¹. If doublet exists, apply atmospheric correction.

Visualization: Logic Flow for Spectral Interpretation

FTIR_Logic Start Start: Acquire Spectrum Check1700 Check 1700-1750 cm⁻¹ region Start->Check1700 Has1700 Strong C=O Peaks Present? Check1700->Has1700 Check1500 Check 1500-1600 cm⁻¹ region Has1700->Check1500 Yes ResultPhe IDENTIFIED: L-Phenylalanine (Zwitterionic Precursor) Has1700->ResultPhe No (Only ~1580 peak) IsZwitterion Strong Peak ~1580 cm⁻¹? Check1500->IsZwitterion CheckAromatic Check 690-750 cm⁻¹ IsZwitterion->CheckAromatic No (Clean Spectrum) ResultMix WARNING: Incomplete Reaction or Salt Formation IsZwitterion->ResultMix Yes (Mixed Peaks) IsZGroup Intense Doublet? CheckAromatic->IsZGroup ResultZ CONFIRMED: Z-Phe-OH (Protonated Acid + Urethane) IsZGroup->ResultZ Yes IsZGroup->ResultMix No (Check for Boc/Fmoc)

Caption: Decision tree for validating Z-Phe-OH synthesis using characteristic FTIR spectral checkpoints.

Troubleshooting & Anomalies
  • Anomaly: Split Peak at 1700 cm⁻¹ becomes a single broad band.

    • Cause: Amorphous character. If the sample was rotary evaporated and not recrystallized, the lack of ordered H-bonding merges the Acid and Urethane C=O bands.

    • Solution: Recrystallize from Ethyl Acetate/Hexane to sharpen the peaks.

  • Anomaly: Unexpected peak at 1580 cm⁻¹ in a "pure" sample.

    • Cause: Salt formation. If the final wash was basic (NaHCO₃) and acidification was incomplete, the carboxylic acid remains as a carboxylate salt (COO⁻ Na⁺).

    • Solution: Re-acidify with dilute HCl and extract.

References
  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Carboxylic Acid Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for Urethane vs. Amide shifts).

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Reference for Amide I/II assignments).

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine)

Executive Summary & Risk Context Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine) is a fundamental protected amino acid used extensively in solid-phase and solution-phase peptide synthesis. While the neat solid is generally c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine) is a fundamental protected amino acid used extensively in solid-phase and solution-phase peptide synthesis. While the neat solid is generally classified as a low-hazard irritant, the operational risk profile changes drastically during solubilization.

The "Senior Scientist" Insight: Most safety incidents with Z-Phe-OH do not stem from the powder itself, but from cross-contamination during weighing (static charge dispersion) and exposure to the coupling solvents (DMF, DCM, NMP) used to activate it. This guide addresses both the static solid handling and the solvated coupling phase.

Hazard Profile (GHS Classification)
  • Solid State: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). Combustible dust.

  • Solvated State (Contextual): When dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane), the solution assumes the reproductive toxicity and volatility hazards of the solvent.

Personal Protective Equipment (PPE) Matrix

The following specifications represent a self-validating safety system. Do not downgrade these requirements without a documented risk assessment.

Protection ZoneComponentSpecification (Solid Handling)Specification (Solution Phase)Technical Rationale
Ocular EyewearSafety Glasses (ANSI Z87.1) with side shields.[1][2]Chemical Splash Goggles (Indirect Vent).Glasses protect against projectiles; goggles are required once solvents (DMF/DCM) are introduced to prevent splash entry.
Dermal (Hand) GlovesNitrile (min 4-5 mil). Double gloving recommended.Laminate / Barrier (e.g., Silver Shield) or Thick Nitrile (>8 mil).Standard nitrile degrades rapidly in DCM (breakthrough <5 mins). Double gloving allows outer glove removal upon contamination.
Respiratory Mask/HoodN95 / FFP2 (if outside hood).Fume Hood (Face velocity: 80-100 fpm).Z-Phe-OH is a fine powder prone to static lofting. Solvents require active ventilation.
Body ClothingLab Coat (Cotton/Poly blend).Lab Coat + Chemical Apron (if >1L volume).Synthetic fibers can melt to skin in fire; cotton blends are preferred.

Decision Logic: PPE Selection

The following diagram illustrates the logical flow for selecting PPE based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling Z-Phe-OH State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Solution Dissolved (DMF/DCM) State_Check->Solution Coupling Solid_PPE Standard PPE: - Nitrile Gloves (4 mil) - Safety Glasses - N95 (if open bench) Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Static_Risk Risk: Static Dust Lofting Solid_PPE->Static_Risk DCM_Path DCM (Halogenated) Solvent_Check->DCM_Path DMF_Path DMF (Polar Aprotic) Solvent_Check->DMF_Path Adv_PPE Advanced PPE: - Splash Goggles - Fume Hood REQUIRED - Double Glove (Change <15m) DCM_Path->Adv_PPE High Permeation Risk DMF_Path->Adv_PPE Skin Absorption Risk

Figure 1: Risk-based PPE selection logic. Note the escalation of PPE requirements when the solid is dissolved in common peptide synthesis solvents.

Operational Protocols

Protocol A: Static-Free Weighing (Solid Phase)

Objective: Prevent inhalation of dust and loss of costly reagent due to static charge.

  • Preparation: Place an anti-static gun or ionizer bar near the balance if humidity is <30%.

  • Donning: Put on nitrile gloves and a lab coat. Ensure wrists are covered.

  • Transfer:

    • Use a stainless steel spatula (plastic spatulas generate static).

    • Weigh directly into the tared reaction vessel or a glass weighing boat. Avoid weighing paper as Z-Phe-OH tends to cling to the fibers.

  • Cleanup: Wipe the balance area with a wet paper towel immediately. Dry sweeping creates dust aerosols.

Protocol B: Solubilization & Coupling (Solution Phase)

Objective: Dissolve Z-Phe-OH without solvent exposure.

  • Engineering Control: Move all operations to a certified chemical fume hood.

  • Solvent Addition:

    • If using DCM (Dichloromethane): Double glove immediately. DCM permeates standard nitrile in minutes.

    • If using DMF (Dimethylformamide): Be aware that DMF facilitates the transport of other chemicals (like Z-Phe-OH) through the skin.

  • Dissolution: Add solvent to the powder, not powder to solvent, to minimize splash risk.

  • Waste Segregation:

    • Any wipes used to clean spills must be treated as hazardous chemical waste, not trash.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a bag.

  • Solution Spill:

    • Small (<10mL): Absorb with vermiculite or spill pads.

    • Large (>100mL): Evacuate area.[1][3][4] Contact EHS.

Disposal Classification

Proper disposal is critical for environmental compliance (RCRA).

Waste StreamCompositionDisposal Method
Solid Waste Expired/Excess Z-Phe-OH powderContainerize as "Non-RCRA Regulated Chemical Solid" (unless contaminated). Label as "Combustible".[2][5]
Liquid Waste A Dissolved in DCM Halogenated Organic Waste stream.
Liquid Waste B Dissolved in DMF/NMP Non-Halogenated Organic Waste stream.
Grossly Contaminated Gloves/Wipes with solventSolid Hazardous Waste debris.

Workflow Visualization

Handling_Workflow Storage Storage (2-8°C, Dry) Equilibrate Equilibrate (Warm to RT) Storage->Equilibrate Prevent Condensation Weigh Weighing (Anti-static, Fume Hood) Equilibrate->Weigh Dissolve Solubilization (Add Solvent) Weigh->Dissolve Reaction Peptide Coupling (Closed Vessel) Dissolve->Reaction Waste Disposal (Segregated Streams) Reaction->Waste

Figure 2: End-to-end operational workflow. Note the equilibration step to prevent moisture condensation on the cold reagent.

References

  • Fisher Scientific. (2021). Safety Data Sheet: N-Carbobenzyloxy-L-phenylalanine. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification and SDS: Z-Phe-OH. Retrieved from [6]

  • Carl Roth. (2023). Safety Data Sheet: Z-L-Phenylalanine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

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